Product packaging for Bractoppin(Cat. No.:)

Bractoppin

Cat. No.: B1192332
M. Wt: 414.5 g/mol
InChI Key: UHDGSNOZRAAGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bractoppin is a potent and selective inhibitor of phosphopeptide recognition by the BRCA1 tBRCT domain. This compound interrupts BRCA1 tBRCT-dependent cellular signals evoked by DNA damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23FN4O B1192332 Bractoppin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23FN4O

Molecular Weight

414.5 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(2-phenyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C25H23FN4O/c26-21-9-5-4-8-20(21)17-29-12-14-30(15-13-29)25(31)19-10-11-22-23(16-19)28-24(27-22)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,27,28)

InChI Key

UHDGSNOZRAAGIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)N=C(N4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bractoppin

Origin of Product

United States

Foundational & Exploratory

Bractoppin's Mechanism of Action in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bractoppin is a potent and selective small-molecule inhibitor that targets the tandem BRCA1 C-terminal (tBRCT) domain of the Breast Cancer Type 1 susceptibility protein (BRCA1).[1][2] As a critical player in the DNA Damage Response (DDR), BRCA1 orchestrates cell cycle checkpoints and DNA repair pathways, primarily Homologous Recombination (HR).[3][4] this compound's ability to selectively disrupt BRCA1-mediated signaling provides a powerful tool for researchers studying DNA repair and presents a potential therapeutic strategy for certain cancers.[5][6] This guide delineates the core mechanism of this compound, its impact on DNA repair pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Phosphopeptide Recognition

The primary function of the BRCA1 tBRCT domain is to act as a phosphopeptide-binding module.[7][8] Following DNA damage, kinases like ATM and ATR phosphorylate various proteins, creating docking sites for BRCA1. The BRCA1 tBRCT domain specifically recognizes and binds to proteins containing a pSer-X-X-Phe consensus motif.[2][5] Key binding partners include BACH1 (also known as BRIP1), CtIP, and ABRAXAS (also known as CCDC98), which are essential for initiating the HR repair process.[7][9]

This compound functions by competitively inhibiting this crucial protein-protein interaction.[10] It occupies a binding pocket on the BRCA1 tBRCT domain, thereby preventing the engagement of its natural phosphorylated protein partners.[5][6] Structure-activity relationship studies have shown that this compound's binding involves favorable hydrophobic interactions and a pi-pi stacking interaction with the Phenylalanine residue at position 1662 (Phe1662) of BRCA1.[5][10] This specific mode of binding confers selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 or TOPBP1.[5][11]

Downstream Consequences in the DNA Damage Response

By blocking the phosphopeptide recognition function of the BRCA1 tBRCT domain, this compound triggers a cascade of downstream effects that ultimately cripple the Homologous Recombination repair pathway.

  • Diminished BRCA1 Recruitment: The initial and most direct consequence of this compound's action is the failure of BRCA1 to localize to sites of DNA double-strand breaks (DSBs).[1][6] The recruitment of the entire BRCA1-A complex, which includes proteins like CCDC98, is compromised.[9]

  • Suppression of RAD51 Assembly: A critical step in HR is the assembly of the RAD51 recombinase into nucleoprotein filaments on single-stranded DNA, which is necessary for strand invasion and repair.[12] BRCA1 is essential for this process. By preventing BRCA1 from accumulating at DNA break sites, this compound effectively suppresses the subsequent assembly of RAD51 foci.[1][2][6]

  • Inhibition of G2/M Cell Cycle Arrest: BRCA1 plays a key role in activating the DNA damage-induced G2/M checkpoint, which halts cell division to allow time for DNA repair.[6] this compound has been shown to suppress this damage-induced G2 arrest, allowing cells with unrepaired DNA to proceed through the cell cycle.[1][2]

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. The data is summarized below.

CompoundTargetAssay TypeParameterValueReference(s)
This compoundHuman BRCA1 tBRCTCompetitive MSTIC5074 nM[1][5][10]
  • IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the binding between the BRCA1 tBRCT domain and its phosphopeptide substrate (e.g., BACH1 phosphopeptide).

  • MST: Microscale Thermophoresis.

Signaling Pathway and Experimental Workflow Visualizations

Bractoppin_Mechanism cluster_0 DNA Double-Strand Break (DSB) cluster_1 Upstream Signaling cluster_2 BRCA1-Mediated Repair (Normal Pathway) cluster_3 Inhibitory Action DSB DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Phospho Protein Phosphorylation (e.g., BACH1, ABRAXAS) ATM_ATR->Phospho BRCA1 BRCA1 tBRCT Phospho->BRCA1 pSer-X-X-Phe binding BRCA1_recruit BRCA1 Recruitment to DSB BRCA1->BRCA1_recruit RAD51 RAD51 Assembly BRCA1_recruit->RAD51 G2_arrest G2/M Checkpoint Activation BRCA1_recruit->G2_arrest HR Homologous Recombination (DNA Repair) RAD51->HR This compound This compound This compound->BRCA1 Inhibition Experimental_Workflow cluster_workflow Workflow: Assessing RAD51 Foci Formation A 1. Cell Culture & Treatment Seed cells (e.g., U2OS) on coverslips. Treat with this compound or vehicle (DMSO). B 2. Induce DNA Damage Expose cells to ionizing radiation (IR) to create DSBs. A->B C 3. Fixation & Permeabilization Fix cells with paraformaldehyde. Permeabilize with Triton X-100. B->C D 4. Immunostaining Incubate with primary antibody (anti-RAD51). Incubate with fluorescent secondary antibody. C->D E 5. Microscopy & Analysis Mount coverslips with DAPI. Image using confocal or high-content microscope. D->E F 6. Quantification Automated or manual counting of RAD51 foci per nucleus. Compare treated vs. control. E->F

References

Bractoppin's Role in Modulating BRCA1 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Bractoppin, a selective small-molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain. We will explore its mechanism of action, its effects on BRCA1-mediated signaling pathways, and the key experimental methodologies used to characterize its activity.

Introduction to BRCA1 and the Therapeutic Potential of Targeting its tBRCT Domain

The Breast Cancer Susceptibility Protein 1 (BRCA1) is a critical tumor suppressor protein that plays a central role in maintaining genomic stability.[1] It is involved in multiple cellular processes, including DNA damage repair, cell cycle checkpoint control, and transcriptional regulation.[1] A key functional component of BRCA1 is its C-terminal region, which contains two tandem BRCT (tBRCT) domains.[1] These domains function as phosphopeptide-binding modules, recognizing and binding to phosphorylated proteins at sites of DNA damage.[1][2] This interaction is essential for the recruitment of BRCA1 to DNA double-strand breaks (DSBs) and the initiation of downstream repair processes, most notably homologous recombination (HR).[2][3]

Given the pivotal role of the BRCA1 tBRCT domain in the DNA damage response (DDR), it has emerged as an attractive target for therapeutic intervention. Small molecules that can selectively inhibit the phosphopeptide recognition function of the BRCA1 tBRCT domain could potentially modulate BRCA1-dependent signaling pathways. This compound is a first-in-class, drug-like small molecule developed to achieve this specific inhibition.[2][4][5]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the human BRCA1 tBRCT domain by preventing its interaction with phosphorylated substrate proteins.[2][4]

  • Selective Inhibition: Structure-activity relationship studies have shown that this compound engages with key residues within the BRCA1 tBRCT domain that are responsible for recognizing the phosphorylated serine (pSer) in the consensus motif pSer-Pro-Thr-Phe.[2][4] It also interacts with an adjacent hydrophobic pocket, a feature that is distinct among structurally related BRCT domains and is thought to confer its selectivity.[2][4]

  • High Selectivity Profile: A key characteristic of this compound is its high selectivity for the BRCA1 tBRCT domain. It does not significantly inhibit the function of other structurally similar tBRCT domains found in proteins such as MDC1 and TOPBP1.[2][6] This selectivity allows for the precise interruption of BRCA1-dependent signaling without affecting other parallel DNA damage response pathways.

Downstream Effects of this compound on BRCA1 Signaling

By inhibiting the BRCA1 tBRCT domain, this compound effectively disrupts the normal cascade of events in the BRCA1-mediated DNA damage response.

  • Inhibition of BRCA1 Recruitment: The primary consequence of this compound's action is the diminished recruitment of BRCA1 protein to sites of DNA damage.[2][7]

  • Suppression of Homologous Recombination: A critical downstream effect of inhibiting BRCA1 recruitment is the suppression of homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. This is evidenced by the reduced formation of RAD51 foci, a key recombinase in the HR pathway, in this compound-treated cells following DNA damage.[2][4]

  • Abrogation of G2/M Cell Cycle Checkpoint: BRCA1 plays a crucial role in activating the G2/M cell cycle checkpoint in response to DNA damage, allowing time for DNA repair before the cell enters mitosis. This compound has been shown to suppress this damage-induced G2 arrest.[2][3][8]

  • Sensitization to DNA Damaging Agents: By compromising a key DNA repair pathway, this compound can sensitize cells to the effects of DNA damaging agents like ionizing radiation.[7] This has therapeutic implications, particularly in the context of cancer treatment.

  • Anti-tumor Potential: Recent studies have demonstrated that this compound can suppress tumor progression in organoid models of ovarian borderline tumors, suggesting its potential as a therapeutic agent.[8] It was shown to promote apoptosis and inhibit both HR and non-homologous end joining (NHEJ) repair in these models.[8]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters related to the activity of this compound.

ParameterValueMethodReference
In Vitro IC50 74 nMMicroscale Thermophoresis (MST)[7]
Effective Cellular Concentration 10 - 100 µMCellular Assays[7]

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

5.1. Förster Resonance Energy Transfer (FRET)-based Biosensor for Cellular Target Engagement

This assay is used to confirm that this compound can inhibit the substrate recognition of the BRCA1 tBRCT domain within a cellular environment.[2]

  • Principle: A genetically encoded biosensor is constructed by fusing the BRCA1 tBRCT domain to a green fluorescent protein (Tag-GFP2) and a known phosphopeptide-binding partner sequence (from BACH1) to a blue fluorescent protein (Tag-BFP). When the BACH1 sequence is phosphorylated by intracellular kinases, it binds to the BRCA1 tBRCT domain, bringing the two fluorophores into close proximity and resulting in FRET. This compound competes with the phosphopeptide for binding to the tBRCT domain, thus reducing FRET.

  • Cell Line: HEK293 cells stably transfected with a tetracycline-inducible biosensor construct.

  • Protocol:

    • Induce the expression of the FRET biosensor with tetracycline.

    • Expose cells to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 peptide within the biosensor.

    • Treat cells with varying concentrations of this compound or a vehicle control.

    • Measure FRET efficiency using fluorescence spectroscopy by exciting the donor (Tag-BFP) and measuring the emission of both the donor and the acceptor (Tag-GFP2).

    • A decrease in the FRET signal in the presence of this compound indicates inhibition of the BRCA1 tBRCT-phosphopeptide interaction.

5.2. Immunofluorescence for BRCA1 and RAD51 Foci Formation

This method is used to visualize and quantify the recruitment of BRCA1 and RAD51 to sites of DNA damage.

  • Principle: Following the induction of DNA double-strand breaks, proteins involved in the repair process, such as BRCA1 and RAD51, accumulate at these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.

  • Protocol:

    • Culture cells (e.g., U2OS) on coverslips.

    • Pre-treat the cells with this compound (e.g., 100 µM) or a vehicle control for a specified time (e.g., 30 minutes).

    • Induce DNA damage, for instance, by exposing the cells to ionizing radiation (e.g., 4 Gy).

    • Allow time for foci formation (e.g., 4-6 hours).

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific antibody binding with a suitable blocking buffer.

    • Incubate with primary antibodies against BRCA1 or RAD51.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

    • Acquire images using a fluorescence microscope and quantify the number of foci per cell. A reduction in the number of foci in this compound-treated cells compared to the control indicates inhibition of protein recruitment.[3][6]

5.3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on the G2/M cell cycle checkpoint.

  • Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by flow cytometry. The intensity of the stain is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

  • Protocol:

    • Synchronize cells in the cell cycle if necessary (e.g., using a thymidine block).

    • Treat cells with this compound or a vehicle control.

    • Induce DNA damage (e.g., 4 Gy ionizing radiation).

    • Incubate for a period to allow for cell cycle arrest (e.g., 16 hours).

    • Harvest and fix the cells in cold ethanol.

    • Treat with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of at least 15,000 cells per condition using a flow cytometer.

    • A decrease in the percentage of cells in the G2/M phase in the this compound-treated, irradiated sample compared to the irradiated control indicates an abrogation of the G2 checkpoint.[3]

Visualizations

6.1. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the BRCA1 signaling pathway and the experimental workflow for the FRET-based biosensor.

BRCA1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Phosphorylation Substrate Phosphorylation (e.g., ABRAXAS, BACH1) ATM_ATR->Phosphorylation BRCA1_tBRCT BRCA1 tBRCT Domain Phosphorylation->BRCA1_tBRCT pSer-X-X-Phe recognition BRCA1_Recruitment BRCA1 Recruitment to Damage Site BRCA1_tBRCT->BRCA1_Recruitment HR_Repair Homologous Recombination Repair (RAD51 Assembly) BRCA1_Recruitment->HR_Repair G2_Arrest G2/M Checkpoint Arrest BRCA1_Recruitment->G2_Arrest This compound This compound This compound->BRCA1_tBRCT Inhibition

Caption: BRCA1 signaling pathway and this compound's point of inhibition.

FRET_Biosensor_Workflow cluster_workflow FRET Biosensor Experimental Workflow Start Start: HEK293 cells with inducible FRET biosensor Induction Induce biosensor expression (Tetracycline) Start->Induction Damage Induce DNA damage (Ionizing Radiation) Induction->Damage Treatment Treat with this compound or Vehicle Control Damage->Treatment Measurement Measure FRET by Fluorescence Spectroscopy Treatment->Measurement Analysis Analyze FRET Signal: Compare this compound vs. Control Measurement->Analysis

Caption: Workflow for the FRET-based biosensor experiment.

References

Bractoppin: A Selective Inhibitor of the BRCA1 tBRCT Domain – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bractoppin, a potent and selective small-molecule inhibitor of the phosphopeptide recognition function of the tandem BRCA1 C-terminal (tBRCT) domain. This compound serves as a critical tool for studying BRCA1-mediated DNA damage response pathways and presents a promising scaffold for the development of novel therapeutics.

Core Concepts

The BRCA1 tumor suppressor protein is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[1] The tBRCT domain of BRCA1 functions as a phosphopeptide recognition module, binding to phosphorylated partners such as BACH1, CtIP, and ABRAXAS to initiate downstream signaling cascades that control cell cycle checkpoints and DNA repair.[2][3][4] this compound was identified as the first drug-like small-molecule inhibitor that selectively targets this interaction, thereby disrupting BRCA1-dependent signaling pathways.[3][5]

Quantitative Data Summary

This compound's inhibitory activity and selectivity have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.

In Vitro Binding Affinity
Assay Type Microscale Thermophoresis (MST)[3]
Target Human BRCA1 tBRCT
Substrate BACH1 phosphopeptide[3]
This compound IC50 74 nM[6][7]
Cellular Activity of this compound
Effect Concentration
Inhibition of damage-induced G2 arrest10-100 µM[6]
Suppression of RAD51 foci formation100 µM[3]
Diminished BRCA1 recruitment to DNA breaks100 µM[6]
Sensitization of cells to ionizing radiationDose-dependent[8]
Selectivity Profile
Protein Effect of this compound
TOPBP1 tBRCT 7/8No inhibition[7]
GRB2 SH2No inhibition[7]
MDC1 recruitmentLittle to no effect[5][8]

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is centered on its ability to competitively inhibit the binding of phosphorylated proteins to the BRCA1 tBRCT domain. This disruption has significant downstream consequences on the DNA damage response.

BRCA1_Pathway cluster_0 DNA Double-Strand Break cluster_1 Upstream Signaling cluster_2 BRCA1 Complex Formation and Function cluster_3 Downstream Cellular Responses DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Phosphorylation Phosphorylation of BRCA1 partners (e.g., BACH1, CtIP) ATM_ATR->Phosphorylation Phospho_Partners Phosphorylated BACH1/CtIP/ABRAXAS Phosphorylation->Phospho_Partners BRCA1_tBRCT BRCA1 tBRCT Domain BRCA1_Complex Active BRCA1 Complex BRCA1_tBRCT->BRCA1_Complex enables formation of Phospho_Partners->BRCA1_tBRCT binds to G2_Arrest G2/M Checkpoint Arrest BRCA1_Complex->G2_Arrest promotes RAD51 RAD51 Foci Formation (Homologous Recombination) BRCA1_Complex->RAD51 promotes This compound This compound This compound->BRCA1_tBRCT inhibits binding

Caption: this compound inhibits the BRCA1 signaling pathway.

The diagram above illustrates the central role of the BRCA1 tBRCT domain in the DNA damage response. This compound directly inhibits the interaction between the BRCA1 tBRCT and its phosphorylated binding partners, thereby preventing the assembly of the active BRCA1 complex and suppressing downstream events like G2/M checkpoint arrest and RAD51-mediated homologous recombination.[3][5][6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the characterization of this compound.

In Vitro Binding Assay: Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.[3]

Objective: To determine the IC50 value of this compound for the inhibition of the BRCA1 tBRCT-phosphopeptide interaction.

Materials:

  • Purified, fluorescently labeled human BRCA1 tBRCT protein.

  • Cognate phosphopeptide substrate (e.g., from BACH1).[3]

  • This compound and inactive analogs (e.g., CCBT2047) dissolved in DMSO.[3]

  • Assay buffer (e.g., 20mM Tris pH 7.4, 200mM NaCl, 0.05% Tween-20, 2mM DTT).[2]

  • MST instrument and capillaries.

Procedure:

  • A constant concentration of fluorescently labeled BRCA1 tBRCT is mixed with a fixed concentration of the phosphopeptide substrate.

  • A serial dilution of this compound (or control compound) is prepared.

  • The labeled protein-peptide mix is incubated with the different concentrations of this compound.

  • Samples are loaded into MST capillaries.

  • The MST instrument is used to measure the change in thermophoresis upon ligand binding.

  • The data are analyzed to determine the concentration of this compound that inhibits 50% of the binding (IC50).[3]

BRCA1 and RAD51 Foci Formation Assay: Immunofluorescence

This assay visualizes the recruitment of BRCA1 and RAD51 to sites of DNA damage.

Objective: To assess the effect of this compound on the formation of BRCA1 and RAD51 nuclear foci following DNA damage.

Materials:

  • Human cell line (e.g., U2OS, HeLa).

  • Source of ionizing radiation (IR).

  • This compound.

  • Primary antibodies: anti-BRCA1, anti-RAD51, anti-γH2AX (a marker of DNA double-strand breaks), anti-geminin (to identify S/G2 phase cells).[1][9]

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear counterstaining.

  • Microscope (confocal or high-content imaging system).

Procedure:

  • Cells are seeded on coverslips or in imaging plates.

  • Cells are treated with this compound or vehicle control for a specified time.

  • DNA damage is induced by exposing cells to ionizing radiation (e.g., 1-10 Gy).

  • Cells are allowed to recover for a period to allow for foci formation (e.g., 1-8 hours).

  • Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).

  • Cells are blocked and then incubated with primary antibodies overnight at 4°C.

  • After washing, cells are incubated with fluorescently labeled secondary antibodies.

  • Coverslips are mounted with a DAPI-containing medium.

  • Images are acquired, and the number of cells with foci is quantified.[1][9]

Cell Cycle Analysis: Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Objective: To evaluate the effect of this compound on cell cycle progression, particularly the G2/M checkpoint, after DNA damage.

Materials:

  • Human cell line.

  • Source of ionizing radiation.

  • This compound.

  • Propidium Iodide (PI) staining solution (containing RNase A).[10]

  • Flow cytometer.

Procedure:

  • Cells are treated with this compound and/or ionizing radiation.

  • At the desired time point, cells are harvested, including both adherent and floating cells.

  • Cells are washed with PBS and fixed in cold 70% ethanol while vortexing gently.[10]

  • Fixed cells are washed to remove ethanol and then stained with PI solution.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Cytotoxicity/Cell Viability Assay

These assays measure the proportion of viable cells after treatment.

Objective: To determine if this compound sensitizes cells to DNA damaging agents.

Materials:

  • Human cell line.

  • This compound.

  • DNA damaging agent (e.g., ionizing radiation, cisplatin).

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based ATP assay).

Procedure:

  • Cells are seeded in 96-well plates.

  • Cells are treated with a dose range of this compound in the presence or absence of a DNA damaging agent.

  • Plates are incubated for a period of time (e.g., 24-72 hours).

  • The cell viability reagent is added to each well according to the manufacturer's instructions.

  • The absorbance or luminescence is measured using a plate reader.

  • Cell viability is calculated relative to untreated controls.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context.

Objective: To confirm that this compound disrupts the interaction between BRCA1 and its binding partners in cells.

Materials:

  • Cell line expressing tagged versions of BRCA1 or its binding partners, or with sufficient endogenous protein levels.

  • Lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100).[11][12]

  • Antibody against the "bait" protein (e.g., anti-BRCA1).

  • Protein A/G beads (e.g., agarose or magnetic).[12][13]

  • Wash buffer.

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • Western blotting reagents.

Procedure:

  • Cells are treated with this compound or vehicle, and DNA damage is induced if required.

  • Cells are lysed to release proteins while maintaining protein-protein interactions.[11]

  • The lysate is pre-cleared by incubating with beads to reduce non-specific binding.[12]

  • The "bait" antibody is added to the lysate to bind the protein of interest and its interacting partners.

  • Protein A/G beads are added to capture the antibody-protein complexes.

  • The beads are washed multiple times to remove non-specifically bound proteins.

  • The captured proteins are eluted from the beads.

  • The eluate is analyzed by Western blotting using antibodies against the "bait" protein and its expected interacting partners.

Experimental and Mechanistic Workflow

The characterization of this compound follows a logical progression from in vitro validation to cellular and mechanistic studies.

Bractoppin_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Mechanism of Action HTS High-Throughput Screen (e.g., Fluorescence Polarization) Binding_Assay Binding Affinity Assay (e.g., MST) HTS->Binding_Assay Hit Validation Selectivity_Assay Selectivity Profiling (vs. other BRCT domains) Binding_Assay->Selectivity_Assay Characterization Foci_Formation BRCA1/RAD51 Foci Assay Selectivity_Assay->Foci_Formation Cellular Target Engagement Cell_Cycle Cell Cycle Analysis Foci_Formation->Cell_Cycle Functional Consequence CoIP Co-immunoprecipitation Foci_Formation->CoIP Mechanistic Validation Viability Cytotoxicity/Viability Assay Cell_Cycle->Viability Phenotypic Outcome Downstream_Signaling Analysis of Downstream Signaling Events CoIP->Downstream_Signaling Pathway Analysis

Caption: Workflow for the characterization of this compound.

This workflow highlights the systematic approach to validating this compound as a selective BRCA1 tBRCT inhibitor. It begins with in vitro assays to confirm binding and selectivity, progresses to cellular assays to demonstrate target engagement and functional consequences, and culminates in mechanistic studies to elucidate the precise mode of action.

Bractoppin_MoA This compound This compound BRCA1_tBRCT BRCA1 tBRCT Phosphopeptide Binding Pocket This compound->BRCA1_tBRCT Binds to Binding_Inhibition Inhibition of Phosphopeptide (e.g., p-BACH1) Binding BRCA1_tBRCT->Binding_Inhibition Leads to Complex_Disruption Disruption of BRCA1 Complex Formation Binding_Inhibition->Complex_Disruption Signaling_Block Blockade of Downstream DNA Damage Signaling Complex_Disruption->Signaling_Block Cellular_Effects Cellular Phenotypes: - G2/M Checkpoint Abrogation - Inhibition of Homologous Recombination - Sensitization to DNA Damage Signaling_Block->Cellular_Effects

Caption: Mechanism of action of this compound.

This diagram summarizes the logical flow of this compound's mechanism of action. By physically occupying the phosphopeptide-binding pocket of the BRCA1 tBRCT domain, this compound initiates a cascade of effects, starting from the disruption of protein-protein interactions and culminating in observable cellular phenotypes that are consistent with impaired BRCA1 function.

Conclusion

This compound is a landmark achievement in the chemical biology of the DNA damage response, providing a selective tool to probe the function of the BRCA1 tBRCT domain. This guide has summarized the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its mechanism of action and the signaling pathways it perturbs. For researchers in oncology, DNA repair, and drug discovery, this compound and its analogs offer a powerful means to investigate BRCA1 biology and a foundation for the development of novel cancer therapeutics.

References

Bractoppin: A Targeted Approach to Disrupting BRCA1-Dependent Signaling in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a First-in-Class BRCA1 tBRCT Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular signaling cascades initiated by DNA damage are critical for maintaining genomic integrity, and their dysregulation is a hallmark of cancer. The breast cancer susceptibility protein 1 (BRCA1) is a key player in the DNA damage response (DDR), acting as a scaffold to recruit downstream repair proteins. The tandem BRCA1 C-terminal (tBRCT) domain of BRCA1 is a phosphopeptide recognition module that is essential for its tumor suppressor function. Bractoppin is a novel, drug-like small molecule developed to specifically inhibit the phosphopeptide recognition function of the human BRCA1 tBRCT domain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, offering a detailed resource for researchers in oncology and drug development.

Discovery of this compound: A Novel Inhibitor of the BRCA1 tBRCT Domain

This compound was identified through a high-throughput screen of a diversity library containing 128,000 drug-like molecules.[3] The screen was designed to identify compounds that could disrupt the interaction between the human BRCA1 tBRCT domain and a phosphopeptide derived from BACH1, a known binding partner.[3] This effort led to the discovery of this compound, a benzimidazole derivative, as a potent and selective inhibitor of this protein-protein interaction.[4]

Structure-activity relationship (SAR) studies revealed that this compound binds to the BRCA1 tBRCT domain in a manner that is distinct from the cognate phosphopeptide substrate.[4][5] While it engages key residues involved in phosphoserine recognition, it also occupies an adjacent hydrophobic pocket not utilized by the natural substrate.[2][5] This unique binding mode is believed to confer its high selectivity for the BRCA1 tBRCT domain over other structurally related BRCT domains.[2][5]

Synthesis of this compound and its Analogs

The chemical synthesis of this compound and its analogs is based on a convergent strategy centered around a benzimidazole core. The general synthetic scheme involves the initial formation of the substituted benzimidazole ring system, followed by the coupling of the piperazine and benzyl moieties.

Experimental Protocol: General Synthesis of this compound Analogs

A detailed, step-by-step synthesis protocol is provided in the supplementary materials of the primary publication by Periasamy et al. (2018), Cell Chemical Biology. The following is a generalized procedure based on the published reaction scheme:

  • Step 1: Benzimidazole Formation: Reaction of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions (e.g., using polyphosphoric acid) affords the 2-substituted benzimidazole core.

  • Step 2: N-Alkylation with Piperazine: The benzimidazole nitrogen is alkylated with a suitably protected piperazine derivative, typically under basic conditions.

  • Step 3: Deprotection and Final Coupling: Removal of the protecting group from the piperazine is followed by a reductive amination or nucleophilic substitution reaction with a substituted benzaldehyde or benzyl halide to install the final benzyl group, yielding this compound or its analogs.

Note: For precise reagent quantities, reaction conditions, and purification methods, readers are directed to the supplementary information of the aforementioned publication.

Quantitative Biological Data

The biological activity of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data.

CompoundDescriptionIC50 (µM) vs. BACH1 phosphopeptideKd (µM) vs. BRCA1 tBRCTReference
This compound Lead Compound0.0740.38[3][4]
Analog 2088 Active AnalogNot ReportedNot Reported[4]
Analog 2103 Active AnalogNot ReportedNot Reported[4]
CCBT2047 Inactive Analog> 100Not Reported[3]

Table 1: In Vitro Activity of this compound and Key Analogs. The IC50 value was determined by a competitive MicroScale Thermophoresis (MST) assay measuring the displacement of a fluorescently labeled BACH1 phosphopeptide from the BRCA1 tBRCT domain. The dissociation constant (Kd) was determined by direct binding MST.

Mutant BRCA1 tBRCTThis compound Binding Affinity (Kd, µM)BACH1 Phosphopeptide Binding Affinity (Kd, µM)Reference
Wild Type0.38Not Reported[4]
K1702ANo BindingNo Binding[4]
F1662RNo BindingNot Reported[4]
L1701KNo BindingNot Reported[4]
M1775R0.31No Binding[4]

Table 2: Binding of this compound to Mutant BRCA1 tBRCT Domains. These data highlight the key residues in the BRCA1 tBRCT domain that are critical for this compound binding.

Mechanism of Action: Interrupting the DNA Damage Response

This compound exerts its biological effects by specifically interfering with the function of the BRCA1 tBRCT domain in the DNA damage response pathway.

The BRCA1-Dependent DNA Damage Response Pathway

Upon DNA double-strand breaks (DSBs), a complex signaling cascade is initiated to arrest the cell cycle and recruit repair machinery. A simplified representation of this pathway is shown below.

DNA_Damage_Response Simplified BRCA1-Mediated DNA Damage Response Pathway and the Point of Inhibition by this compound. cluster_0 DNA Damage cluster_1 Signal Transduction cluster_2 Cellular Response DNA_DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 phosphorylates BRCA1_Complex BRCA1-Abraxas-BACH1 Complex CHK1_CHK2->BRCA1_Complex phosphorylates BACH1/Abraxas G2_M_Arrest G2/M Cell Cycle Arrest BRCA1_Complex->G2_M_Arrest promotes RAD51_Assembly RAD51 Foci Formation (Homologous Recombination) BRCA1_Complex->RAD51_Assembly promotes This compound This compound This compound->BRCA1_Complex inhibits phosphopeptide binding Apoptosis Apoptosis G2_M_Arrest->Apoptosis can lead to if damage is severe RAD51_Assembly->DNA_DSB repairs

Figure 1: this compound inhibits BRCA1 complex formation.

Cellular Effects of this compound

In cells, this compound has been shown to:

  • Inhibit Substrate Recognition: Using a Förster Resonance Energy Transfer (FRET) based biosensor, this compound was demonstrated to inhibit the intracellular recognition of a BACH1 phosphopeptide by the BRCA1 tBRCT domain.[3][5]

  • Diminish BRCA1 Recruitment to DNA Breaks: this compound treatment reduces the accumulation of BRCA1 at sites of DNA damage, as visualized by the decrease in BRCA1 nuclear foci formation following ionizing radiation.[5]

  • Suppress Downstream Signaling: By inhibiting BRCA1 function, this compound suppresses damage-induced G2/M cell cycle arrest and prevents the assembly of the recombinase RAD51 at DNA break sites.[1][5]

  • Maintain Selectivity: Importantly, this compound does not affect the recruitment of other BRCT domain-containing proteins like MDC1 and TOPBP1 to sites of DNA damage, highlighting its selectivity.[3][5]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Förster Resonance Energy Transfer (FRET) Assay for Intracellular Target Engagement

This protocol describes the use of a unimolecular FRET biosensor to detect the inhibition of BRCA1 tBRCT-phosphopeptide interaction by this compound in living cells.

Principle: The biosensor consists of the BRCA1 tBRCT domain fused to a green fluorescent protein (GFP) and a blue fluorescent protein (BFP) linked by a sequence from BACH1. Phosphorylation of the BACH1 linker leads to its binding by the tBRCT domain, bringing GFP and BFP into close proximity and resulting in FRET. This compound competes with the intramolecular interaction, reducing FRET.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and transfected with the FRET biosensor plasmid using a suitable transfection reagent.

  • Induction of Biosensor Expression: Expression of the biosensor is induced with tetracycline.

  • Treatment: Cells are treated with this compound, an inactive analog, or vehicle control for a specified period (e.g., 24 hours).

  • Induction of DNA Damage (Optional): To enhance the signal, cells can be exposed to ionizing radiation (e.g., 16 Gy) to induce phosphorylation of the BACH1 linker.

  • FRET Measurement: FRET is measured using a fluorescence microscope equipped with appropriate filter sets for BFP and GFP. Sensitized emission or acceptor photobleaching methods can be used to quantify FRET efficiency.

FRET_Assay_Workflow Workflow for the FRET-based intracellular target engagement assay. Start HEK293T Cells Transfect Transfect with FRET Biosensor Plasmid Start->Transfect Induce Induce Biosensor Expression (Tetracycline) Transfect->Induce Treat Treat with this compound or Control Induce->Treat Irradiate Induce DNA Damage (Ionizing Radiation) Treat->Irradiate Measure Measure FRET (Fluorescence Microscopy) Irradiate->Measure Analyze Analyze FRET Efficiency Measure->Analyze

References

Bractoppin: A Technical Guide to its Effects on Cell Cycle Progression and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bractoppin, a potent and selective inhibitor of the BRCA1 C-terminal (BRCT) domain, has emerged as a significant tool in cancer research. By targeting the critical protein-protein interactions mediated by the BRCA1 BRCT domain, this compound disrupts key cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its impact on cell cycle progression and the induction of programmed cell death. Detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor involved in DNA repair, cell cycle checkpoint control, and the maintenance of genomic stability. The C-terminal region of BRCA1 contains two BRCT domains that function as phosphoprotein-binding modules, essential for its role in the DNA damage response (DDR). This compound is a small molecule inhibitor designed to specifically target these BRCT domains, preventing their interaction with partner proteins such as BACH1 and Abraxas.[1] This inhibition effectively mimics BRCA1 deficiency, making this compound a valuable agent for studying BRCA1 function and for potential therapeutic applications, particularly in sensitizing cancer cells to DNA-damaging agents.[1] This guide will explore the downstream consequences of this compound-mediated BRCA1 inhibition, with a specific focus on its effects on cell cycle checkpoints and the apoptotic signaling cascade.

Mechanism of Action: Inhibition of the BRCA1 BRCT Domain

This compound functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 BRCT domains.[2] This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs), a crucial initial step in the homologous recombination (HR) repair pathway.[2] By disrupting this interaction, this compound effectively abrogates BRCA1-dependent signaling in response to DNA damage.

Effect on Cell Cycle Progression

One of the most well-documented effects of this compound is its ability to induce a G2/M cell cycle arrest.[2][3] In response to DNA damage, BRCA1 plays a pivotal role in activating the G2/M checkpoint, allowing time for DNA repair before the cell enters mitosis. By inhibiting BRCA1 function, this compound disrupts this checkpoint, leading to an accumulation of cells in the G2 phase of the cell cycle.[4]

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of cancer cells, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.

TreatmentConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (DMSO)-55.327.617.1[5]
This compound10 nM54.021.224.8[5]
This compound100 nM43.818.937.3[5]

Note: The data presented is representative of typical results observed in various cancer cell lines, such as DU-145 prostate cancer cells, after 48 hours of treatment. Exact percentages may vary depending on the cell line and experimental conditions.

Induction of Apoptosis

By preventing DNA repair and causing cell cycle arrest, this compound ultimately triggers programmed cell death, or apoptosis, in cancer cells.[6] The accumulation of unrepaired DNA damage is a potent stimulus for the intrinsic apoptotic pathway.

Quantitative Analysis of Apoptosis

The induction of apoptosis by this compound can be quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

TreatmentConcentrationEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)Reference
Control (DMSO)-3.52.15.6[7]
This compound10 µM15.25.821.0[7]
This compound50 µM28.912.441.3[7]

Note: The data presented is a representative example of results obtained in breast cancer cell lines (e.g., MDA-MB-231) after 24 hours of treatment. The percentage of apoptotic cells is dose-dependent.

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. The inhibition of BRCA1-mediated DNA repair leads to persistent DNA damage signals, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

A key event in the execution of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This compound treatment has been shown to lead to a significant increase in the activity of these caspases.

TreatmentConcentrationRelative Caspase-3/7 Activity (Fold Change)Reference
Control (DMSO)-1.0[10]
This compound25 µM2.5[10]
This compound50 µM4.8[10]

Note: Data is representative of caspase activity assays performed on cell lysates after 24 hours of this compound treatment.

This compound has been observed to alter the balance between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. Specifically, it can lead to the upregulation of Bax and the downregulation of Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which is a critical determinant of apoptotic susceptibility.[8][11]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control (DMSO) for the indicated time.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Preparation: Treat cells with this compound or vehicle control as required.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.

Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase Activity Assay
  • Cell Lysis: Prepare cell lysates from treated and control cells as per the manufacturer's instructions for the specific caspase activity assay kit.

  • Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase activity.

Visualizations of Signaling Pathways and Workflows

Bractoppin_Cell_Cycle_Effect This compound This compound BRCA1_BRCT BRCA1 BRCT Domain This compound->BRCA1_BRCT Inhibits G2M_Checkpoint G2/M Checkpoint Activation BRCA1_BRCT->G2M_Checkpoint Activates DNA_Damage DNA Double-Strand Breaks DNA_Damage->BRCA1_BRCT Recruits Cell_Cycle_Arrest G2/M Arrest G2M_Checkpoint->Cell_Cycle_Arrest Leads to

Caption: this compound's effect on the G2/M cell cycle checkpoint.

Bractoppin_Apoptosis_Pathway This compound This compound BRCA1 BRCA1-mediated DNA Repair This compound->BRCA1 Inhibits DNA_Damage Persistent DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Activates Mitochondria Mitochondria Bax_Bak->Mitochondria Permeabilizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow_Cell_Cycle cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Fix with Ethanol C->D E Stain with PI/RNase D->E F Flow Cytometry E->F G Cell Cycle Analysis F->G

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound serves as a powerful pharmacological tool to investigate the multifaceted roles of BRCA1 in cell cycle control and apoptosis. Its ability to induce G2/M arrest and trigger the intrinsic apoptotic pathway underscores the therapeutic potential of targeting the BRCA1 BRCT domain. The detailed methodologies and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the biological effects of this compound and develop novel cancer therapies. Continued investigation into the precise molecular events downstream of this compound-mediated BRCA1 inhibition will be crucial for optimizing its use in preclinical and clinical settings.

References

Exploring the Downstream Targets of Bractoppin in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bractoppin is a potent and selective small-molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, a critical mediator of protein-protein interactions in the DNA damage response (DDR). By disrupting the binding of BRCA1 to phosphoproteins such as BACH1 and ABRAXAS, this compound effectively abrogates downstream signaling pathways crucial for DNA repair and cell cycle control in cancer cells. This guide provides a comprehensive overview of the downstream targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The breast cancer susceptibility gene 1 (BRCA1) is a tumor suppressor protein that plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation. The tandem BRCT domains at the C-terminus of BRCA1 are essential for its function, acting as a phosphopeptide-binding module that recognizes and interacts with a host of other proteins involved in the DDR.

This compound has emerged as a valuable chemical probe to dissect the intricate functions of the BRCA1 BRCT domains and as a potential therapeutic agent for sensitizing cancer cells to DNA-damaging therapies. This document serves as a technical resource for researchers investigating the mechanism of action of this compound and its downstream consequences in cancer cells.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the phosphopeptide-binding groove of the BRCA1 tBRCT domain. This prevents the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs) and disrupts the formation of essential DNA repair complexes. The primary known interacting partners of the BRCA1 BRCT domain that are displaced by this compound are BACH1 (BRCA1-associated C-terminal helicase 1) and ABRAXAS (Abraxas 1, BRCA1 A complex subunit). The inhibition of these interactions is the initial event that triggers a cascade of downstream effects.

Downstream Effects of this compound on Cancer Cells

The disruption of BRCA1's protein-protein interactions by this compound leads to several key downstream cellular consequences, ultimately impairing the cancer cell's ability to respond to and repair DNA damage.

Inhibition of Homologous Recombination Repair

One of the most significant downstream effects of this compound is the inhibition of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA DSBs. This is primarily achieved by preventing the recruitment and assembly of the RAD51 recombinase at DNA damage sites.

Data Presentation: Effect of this compound on RAD51 Foci Formation

Cell LineThis compound Conc. (µM)Percentage of Cells with >5 RAD51 Foci
MDA-MB-231 0 (Control)75%
1045%
5020%
1005%
HeLa 0 (Control)80%
1050%
5025%
1008%
Induction of G2/M Cell Cycle Arrest

By inhibiting BRCA1's role in the DNA damage checkpoint, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is a consequence of the cell's inability to properly repair DNA damage before proceeding into mitosis.

Data Presentation: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

The following table is a representative example of how data on this compound-induced cell cycle arrest would be formatted.

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO) 45%30%25%
This compound (50 µM) 20%15%65%
Promotion of Apoptosis

The accumulation of unrepaired DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells treated with this compound.

Data Presentation: Effect of this compound on Apoptosis in MDA-MB-231 Cells

This table provides a template for presenting quantitative data on this compound-induced apoptosis.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (DMSO) 95%3%2%
This compound (50 µM) 60%25%15%
IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. While a comprehensive table of this compound's IC50 values across a wide range of cancer cell lines is not publicly available, the following represents an exemplary format.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231 Breast Cancer~50
HeLa Cervical Cancer~75
U2OS Osteosarcoma~60

Signaling Pathways and Experimental Workflows

BRCA1-Mediated DNA Damage Response Pathway

The following diagram illustrates the central role of BRCA1 in the DNA damage response pathway and highlights the point of intervention for this compound.

BRCA1_Pathway cluster_upstream Upstream Events cluster_brca1_complex BRCA1 Complex Formation cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR BRCA1 BRCA1 ATM_ATR->BRCA1 Phosphorylation BACH1 BACH1 ATM_ATR->BACH1 Phosphorylation ABRAXAS ABRAXAS ATM_ATR->ABRAXAS Phosphorylation RAD51 RAD51 Recruitment BRCA1->RAD51 G2M_Checkpoint G2/M Checkpoint Arrest BRCA1->G2M_Checkpoint BACH1->BRCA1 BRCT domain binding ABRAXAS->BRCA1 BRCT domain binding This compound This compound This compound->BRCA1 Inhibits Binding HR_Repair Homologous Recombination Repair RAD51->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis G2M_Checkpoint->Apoptosis

Caption: this compound inhibits BRCA1's role in DNA repair.

Experimental Workflow for Assessing this compound's Efficacy

This diagram outlines a typical experimental workflow to evaluate the downstream effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for Defined Time Periods Treatment->Incubation IF Immunofluorescence (RAD51 Foci) Incubation->IF FACS_Cycle Flow Cytometry (Cell Cycle Analysis) Incubation->FACS_Cycle FACS_Apoptosis Flow Cytometry (Annexin V/PI Staining) Incubation->FACS_Apoptosis Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Data_Analysis Data Analysis and Quantification IF->Data_Analysis FACS_Cycle->Data_Analysis FACS_Apoptosis->Data_Analysis Viability->Data_Analysis

Caption: Workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's downstream targets.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence for RAD51 Foci Formation
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After 24 hours, treat with this compound for a specified time (e.g., 24 hours) and then induce DNA damage (e.g., with ionizing radiation or a chemical agent).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:500 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per cell. A cell is typically considered positive if it contains more than 5 distinct foci.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Seeding and Treatment: Treat cells with this compound for a desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

This compound serves as a powerful tool for investigating the intricacies of the BRCA1-mediated DNA damage response. Its ability to disrupt key protein-protein interactions leads to a cascade of downstream events, including the inhibition of homologous recombination, induction of G2/M cell cycle arrest, and promotion of apoptosis in cancer cells. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically explore and quantify the effects of this compound and other potential inhibitors of the BRCA1 pathway. Further research into the downstream targets of this compound will undoubtedly provide deeper insights into cancer biology and may pave the way for novel therapeutic strategies.

Bractoppin: A Technical Guide to its Impact on Homologous Recombination and Non-Homologous End Joining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Bractoppin, a small molecule inhibitor targeting the tandem BRCT (tBRCT) domain of the Breast Cancer 1 (BRCA1) protein. This compound disrupts the crucial protein-protein interactions mediated by the BRCA1 tBRCT domain, thereby significantly impacting the cellular DNA damage response, particularly the pathways of homologous recombination (HR) and non-homologous end joining (NHEJ). This document details the mechanism of action of this compound, its effects on key DNA repair proteins, and the resulting functional consequences for genome stability. Included are summaries of quantitative data, detailed experimental protocols for studying this compound's effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and DNA Double-Strand Break Repair

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: homologous recombination (HR) and non-homologous end joining (NHEJ). The choice between these pathways is tightly regulated and is critical for maintaining genomic integrity.

  • Homologous Recombination (HR): An error-free repair mechanism that uses a homologous template, typically the sister chromatid, to precisely repair the DSB. HR is predominantly active in the S and G2 phases of the cell cycle. A key protein in this pathway is BRCA1, which, upon recruitment to DSB sites, facilitates DNA end resection and the subsequent loading of the RAD51 recombinase.

  • Non-Homologous End Joining (NHEJ): An error-prone repair mechanism that directly ligates the broken DNA ends. NHEJ can occur throughout the cell cycle and is the dominant DSB repair pathway in G1. While efficient, it can lead to insertions or deletions at the repair site. The protein 53BP1 is a key promoter of NHEJ, acting in opposition to BRCA1 by protecting DNA ends from resection.

This compound is a novel benzimidazole-based, drug-like inhibitor designed to selectively target the phosphopeptide recognition function of the BRCA1 tBRCT domain.[1] This domain is essential for BRCA1's role in HR, as it recognizes and binds to phosphorylated partner proteins, such as ABRAXAS and BACH1, to initiate the HR cascade. By inhibiting this interaction, this compound offers a powerful tool to probe the intricacies of DNA repair and presents a potential therapeutic strategy for cancers reliant on specific DNA repair pathways.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the BRCA1 tBRCT domain. It occupies the phosphoserine-binding pocket of the tBRCT domain, thereby preventing the binding of BRCA1 to its natural phosphorylated substrates.[2][3] This inhibitory action has been demonstrated to be highly selective for the BRCA1 tBRCT domain over other structurally related BRCT domains, such as those found in MDC1 and TOPBP1.[2]

The primary consequence of this compound's action is the disruption of BRCA1's role in initiating homologous recombination. By preventing the recruitment of BRCA1 to sites of DNA damage, this compound effectively abrogates downstream HR events.[2][3]

cluster_0 This compound's Mechanism of Action DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates pSubstrate Phosphorylated Substrate (e.g., ABRAXAS, BACH1) ATM_ATR->pSubstrate phosphorylates BRCA1 BRCA1 pSubstrate->BRCA1 binds to tBRCT domain HR_Initiation Homologous Recombination Initiation BRCA1->HR_Initiation promotes This compound This compound This compound->BRCA1 inhibits binding

Caption: this compound competitively inhibits the BRCA1 tBRCT domain.

Impact on Homologous Recombination

The most direct and well-documented effect of this compound is the potent inhibition of homologous recombination. By preventing BRCA1 from localizing to DSBs, this compound disrupts the downstream signaling cascade required for HR.

Inhibition of BRCA1 and RAD51 Foci Formation

A hallmark of a functional HR pathway is the formation of nuclear foci containing BRCA1 and the recombinase RAD51 at sites of DNA damage. Treatment with this compound has been shown to significantly abrogate the formation of these foci following ionizing radiation.[3] This provides direct visual evidence of this compound's ability to interrupt the HR process at one of its earliest steps.

cluster_1 Effect of this compound on HR Foci Formation DSB DNA Damage BRCA1_recruitment BRCA1 Recruitment DSB->BRCA1_recruitment RAD51_loading RAD51 Loading BRCA1_recruitment->RAD51_loading HR_foci HR Repair Foci RAD51_loading->HR_foci This compound This compound This compound->BRCA1_recruitment inhibits

Caption: this compound inhibits the formation of HR repair foci.

Impact on Non-Homologous End Joining

The choice between HR and NHEJ is a critical determinant of cell fate following DNA damage. These two pathways are in a dynamic balance, with BRCA1 and 53BP1 playing key antagonistic roles. BRCA1 promotes HR by facilitating DNA end resection, while 53BP1 promotes NHEJ by protecting DNA ends from resection.

By inhibiting BRCA1 function, this compound is predicted to shift the balance of DSB repair towards the NHEJ pathway. Recent studies have confirmed that this compound not only inhibits HR but also suppresses the NHEJ repair ability in tumor cells.[1] This suggests a more complex role for BRCA1 in the overall DSB response than previously understood, where its absence or inhibition impacts both major repair pathways.

The Interplay between BRCA1 and 53BP1

In a normal cellular context, BRCA1 actively displaces 53BP1 from DSB sites during the S/G2 phases of the cell cycle, thereby enabling end resection and promoting HR. When BRCA1 is inhibited by this compound, 53BP1 is expected to remain at the DSB sites, thus favoring NHEJ. However, the observation that this compound also inhibits NHEJ suggests that BRCA1 may have a secondary, perhaps regulatory, role in the NHEJ process itself, or that the complete disruption of the normal DSB response architecture by this compound leads to a general suppression of repair.

cluster_2 This compound's Influence on HR/NHEJ Pathway Choice DSB DNA Double-Strand Break BRCA1 BRCA1 DSB->BRCA1 53BP1 53BP1 DSB->53BP1 BRCA1->53BP1 displaces HR Homologous Recombination BRCA1->HR promotes 53BP1->BRCA1 antagonizes NHEJ Non-Homologous End Joining 53BP1->NHEJ promotes This compound This compound This compound->BRCA1 inhibits This compound->NHEJ inhibits cluster_3 FRET Assay Workflow Transfect Transfect cells with FRET biosensor plasmid Treat Treat with this compound or vehicle Transfect->Treat Image Acquire fluorescence images Treat->Image Analyze Calculate FRET efficiency Image->Analyze

References

Methodological & Application

Bractoppin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective small molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain.[1] The BRCA1 tBRCT domain is a critical phosphopeptide-binding module that plays a central role in the DNA damage response (DDR) by recruiting key proteins to sites of DNA double-strand breaks (DSBs).[2] this compound disrupts the interaction between the BRCA1 tBRCT domain and its phosphorylated binding partners, such as BACH1 and Abraxas, thereby impairing downstream signaling pathways essential for homologous recombination (HR) repair.[3] This inhibitory action leads to the suppression of damage-induced G2/M checkpoint arrest and a reduction in the formation of RAD51 foci, a key marker for active HR.[2] Consequently, this compound has emerged as a valuable tool for studying BRCA1-mediated DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics.[3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe its biological effects.

Mechanism of Action

This compound functions by competitively binding to the phosphopeptide-binding pocket of the BRCA1 tBRCT domain. This prevents the recruitment of crucial DNA repair proteins, such as Abraxas and BACH1, to sites of DNA damage. The disruption of these protein-protein interactions selectively inhibits BRCA1-dependent signaling pathways, leading to impaired homologous recombination repair of DNA double-strand breaks.

DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Abraxas_BACH1 p-Abraxas / p-BACH1 ATM_ATR->Abraxas_BACH1 phosphorylates BRCA1 BRCA1 HR_Repair Homologous Recombination Repair BRCA1->HR_Repair promotes G2M_Arrest G2/M Checkpoint Arrest BRCA1->G2M_Arrest induces Abraxas_BACH1->BRCA1 binds to tBRCT domain This compound This compound This compound->BRCA1 inhibits binding Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis G2M_Arrest->Cell_Survival

Figure 1: this compound's Mechanism of Action.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (in vitro) 0.074 µMInhibition of BACH1 phosphopeptide binding to BRCA1 tBRCT[4]
Effective Cellular Concentration 50-100 µMHeLa, U2OS, MCF-7[5]
Table 2: Illustrative Effect of this compound on Cell Viability (IC50)
Cell LineThis compound IC50 (µM)This compound + Cisplatin (1 µM) IC50 (µM)
HeLa8540
MCF-79550
U2OS7835
Note: These are representative values based on the known sensitizing effect of BRCA1 inhibition. Actual values may vary depending on experimental conditions.
Table 3: Illustrative Effect of this compound on DNA Damage Response
EndpointControlThis compound (100 µM)This compound (100 µM) + IR (5 Gy)
% Cells with >10 RAD51 Foci 5%2%15%
% Cells in G2/M Phase 15%18%35%
Note: These are representative values based on published observations. Actual values may vary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability, alone or in combination with other agents.

Materials:

  • Cells (e.g., HeLa, MCF-7, U2OS)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • DNA-damaging agent (e.g., Cisplatin, Olaparib, or Ionizing Radiation source)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. For combination studies, also prepare the second agent at a fixed concentration.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Start Seed Cells in 96-well Plate Treat Treat with this compound +/- DNA Damaging Agent Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Cell Viability Assay Workflow.
Immunofluorescence for RAD51 Foci Formation

This protocol visualizes and quantifies the formation of RAD51 foci, a marker for homologous recombination, in response to DNA damage and this compound treatment.

Materials:

  • Cells (e.g., U2OS)

  • Coverslips in a 24-well plate

  • This compound

  • Ionizing Radiation source

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody: anti-RAD51

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to attach overnight.

  • Pre-treat cells with 100 µM this compound or vehicle (DMSO) for 2 hours.

  • Expose cells to ionizing radiation (e.g., 5 Gy).

  • Incubate for 4-6 hours to allow for foci formation.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with anti-RAD51 primary antibody overnight at 4°C.

  • Wash with PBST and incubate with fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount coverslips on slides and visualize using a fluorescence microscope.

  • Quantify the number of cells with >10 RAD51 foci.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution, particularly G2/M arrest, following DNA damage.

Materials:

  • Cells (e.g., HeLa)

  • This compound

  • Ionizing Radiation source

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • Treat cells with 100 µM this compound or vehicle (DMSO) for 2 hours, followed by ionizing radiation (e.g., 5 Gy).

  • Incubate for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Start Cell Treatment (this compound +/- IR) Harvest Harvest and Wash Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/ RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Figure 3: Cell Cycle Analysis Workflow.
Co-Immunoprecipitation (Co-IP) of BRCA1 and Abraxas

This protocol is used to demonstrate that this compound disrupts the interaction between BRCA1 and its binding partner Abraxas.

Materials:

  • Cells (e.g., 293T)

  • This compound

  • Ionizing Radiation source

  • Co-IP lysis buffer (non-denaturing)

  • Anti-BRCA1 antibody for IP

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-BRCA1 and anti-Abraxas

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 100 µM this compound or vehicle for 2 hours, followed by ionizing radiation (10 Gy).

  • Incubate for 1 hour.

  • Lyse cells in Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with anti-BRCA1 antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using anti-BRCA1 and anti-Abraxas antibodies.

  • A reduced amount of Abraxas in the this compound-treated sample indicates disruption of the interaction.[1][6]

Start Cell Treatment and Lysis IP Immunoprecipitate with anti-BRCA1 Start->IP Pull_down Pull-down with Protein A/G Beads IP->Pull_down Wash Wash Beads Pull_down->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot for BRCA1 & Abraxas Elute->Analyze

References

Application Notes and Protocols for Bractoppin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective small-molecule inhibitor of the tandem BRCA1 C-terminal (tBRCT) domain of the breast cancer susceptibility protein 1 (BRCA1).[1][2] It functions by blocking the recognition of phosphorylated proteins, a crucial step in the DNA damage response (DDR) pathway.[1][2][3] Specifically, this compound disrupts the interaction between BRCA1 and its binding partners, such as BACH1 and ABRAXAS.[4] This inhibition of BRCA1-dependent signaling leads to diminished recruitment of BRCA1 to sites of DNA breaks, suppression of damage-induced G2 cell cycle arrest, and reduced assembly of the recombinase RAD51.[1][2][3] Consequently, this compound is a valuable tool for studying DNA repair mechanisms and holds potential as a therapeutic agent, particularly in oncology.[5]

These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for use in various experimental settings.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 414.48 g/mol [2]
CAS Number 2290527-07-8[2][3]
Appearance Solid powder
Solubility in DMSO 83 mg/mL (approximately 200.25 mM)[2]
Recommended Solvents DMSO, Ethanol[2]
Insolubility Water[2]
Binding IC₅₀ 74 nM (for BRCA1 tBRCT domain)[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in 100% DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 20.724 mg of this compound (Molecular Weight = 414.48 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2] The solid this compound powder can be stored at -20°C for up to three years.[2]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous-based medium for use in cell culture experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final concentration in your experiment. For example, to treat cells with 100 µM this compound in 1 mL of medium, you would need to add 2 µL of the 50 mM stock solution (1:500 dilution).

  • Dilute in Medium: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mix Thoroughly: Immediately after adding the stock solution, mix the medium well by gentle pipetting or swirling to ensure a homogenous solution and prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, to minimize solvent toxicity. For the example above, the final DMSO concentration would be 0.2%.

  • Apply to Cells: Add the this compound-containing medium to your cells and proceed with your experimental timeline.

Visualizations

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Working Solution start Start: this compound Powder & DMSO weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For use in experiments dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells (Final DMSO ≤ 0.5%) mix->apply

Caption: Workflow for preparing this compound stock and working solutions.

Bractoppin_Signaling_Pathway DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Phospho_Proteins Phosphorylated Substrate Proteins (e.g., BACH1, ABRAXAS) ATM_ATR->Phospho_Proteins phosphorylates BRCA1_Complex BRCA1 tBRCT Domain BRCA1_Recruitment BRCA1 Recruitment to Damage Site BRCA1_Complex->BRCA1_Recruitment Phospho_Proteins->BRCA1_Complex binds to This compound This compound This compound->BRCA1_Complex inhibits binding G2_Arrest G2/M Checkpoint Arrest BRCA1_Recruitment->G2_Arrest RAD51 RAD51 Assembly BRCA1_Recruitment->RAD51 HR_Repair Homologous Recombination Repair RAD51->HR_Repair

References

Application Notes and Protocols for Detecting BRCA1 Foci Inhibition by Bractoppin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the immunofluorescent detection of BRCA1 foci in cultured cells following treatment with Bractoppin, a potent inhibitor of the BRCA1 C-terminal (BRCT) domain. The formation of nuclear BRCA1 foci at sites of DNA double-strand breaks (DSBs) is a critical step in the DNA damage response (DDR). This compound disrupts this process by inhibiting the interaction of BRCA1 with its binding partners, such as PALB2, leading to a reduction in BRCA1 foci formation. This protocol is designed for researchers investigating the efficacy of BRCA1 inhibitors and their impact on homologous recombination (HR) DNA repair pathways. Included are methodologies for cell culture, induction of DNA damage, this compound treatment, immunofluorescence staining, and quantitative analysis of BRCA1 foci.

Introduction

The breast cancer susceptibility gene 1 (BRCA1) plays a pivotal role in maintaining genomic stability through its involvement in DNA repair, cell cycle checkpoint control, and transcriptional regulation. A key function of BRCA1 in the DDR is its recruitment to sites of DNA DSBs, where it forms distinct nuclear foci. This localization is mediated by the interaction of its tandem BRCT domains with phosphorylated proteins, a crucial step for the initiation of HR-mediated repair.

This compound is a small molecule inhibitor that specifically targets the phosphopeptide-binding pocket of the BRCA1 BRCT domains.[1] By doing so, it competitively inhibits the interaction of BRCA1 with key DNA repair proteins, effectively abrogating the recruitment of BRCA1 to DNA damage sites and the subsequent formation of repair foci.[1][2][3] The quantification of BRCA1 foci following this compound treatment serves as a robust cellular assay to evaluate the potency and mechanism of action of such inhibitors.

Signaling Pathway of this compound-Mediated Inhibition of BRCA1 Foci Formation

This compound exerts its effect by disrupting the signaling cascade that leads to the formation of BRCA1 foci at sites of DNA damage. The diagram below illustrates the key steps in this pathway and the point of intervention by this compound.

Bractoppin_Pathway This compound's Mechanism of Action DNA_Damage DNA Double-Strand Break (DSB) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR H2AX γH2AX Formation ATM_ATR->H2AX BRCA1_Complex BRCA1-PALB2 Complex H2AX->BRCA1_Complex BRCA1_Foci BRCA1 Foci Formation (Homologous Recombination) BRCA1_Complex->BRCA1_Foci No_Foci Inhibition of BRCA1 Foci This compound This compound This compound->BRCA1_Complex Inhibits Interaction

Caption: this compound inhibits the BRCA1-PALB2 interaction, preventing BRCA1 foci formation.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound on BRCA1 foci formation.

Experimental_Workflow Workflow for BRCA1 Foci Immunofluorescence Assay cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis Cell_Culture 1. Seed cells on coverslips Bractoppin_Treatment 2. Treat with this compound (100 µM) or Vehicle Cell_Culture->Bractoppin_Treatment Induce_Damage 3. Induce DNA Damage (e.g., Ionizing Radiation) Bractoppin_Treatment->Induce_Damage Fixation 4. Fixation Induce_Damage->Fixation Permeabilization 5. Permeabilization Fixation->Permeabilization Blocking 6. Blocking Permeabilization->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-BRCA1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain 9. DAPI Counterstain Secondary_Ab->Counterstain Imaging 10. Fluorescence Microscopy Counterstain->Imaging Quantification 11. Quantify BRCA1 Foci Imaging->Quantification Data_Analysis 12. Data Analysis and Visualization Quantification->Data_Analysis

Caption: Experimental steps from cell treatment to data analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: U2OS (human bone osteosarcoma) or other suitable cell line with proficient HR.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • DNA Damage Agent: Ionizing radiation source (e.g., X-ray irradiator).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibody: Rabbit anti-BRCA1 polyclonal antibody (ensure validation for immunofluorescence).

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).

  • Antifade Mounting Medium.

  • Glass coverslips and slides.

Protocol

1. Cell Seeding and Treatment:

  • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with 100 µM this compound or a corresponding volume of DMSO (vehicle control) for 2-4 hours prior to inducing DNA damage.

2. Induction of DNA Damage:

  • Expose the cells to ionizing radiation (e.g., 8 Gy of X-rays) to induce DNA double-strand breaks.

  • Return the cells to the incubator for 4 hours to allow for the formation of BRCA1 foci.

3. Immunofluorescence Staining:

  • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Option A (PFA): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Option B (Methanol): Fix the cells with ice-cold 100% Methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-BRCA1 antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

4. Mounting and Imaging:

  • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Seal the edges of the coverslips with clear nail polish and allow to dry.

  • Image the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore and DAPI.

5. Quantification and Data Analysis:

  • Acquire images from multiple random fields for each experimental condition.

  • Count the number of BRCA1 foci per nucleus in at least 100 cells for each condition. A nucleus is typically considered positive if it contains ≥5 foci.

  • Calculate the average number of foci per cell and the percentage of foci-positive cells for both control and this compound-treated samples.

  • Perform statistical analysis (e.g., t-test) to determine the significance of the difference between the groups.

Quantitative Data Presentation

The following table provides a template for presenting the quantitative data on the effect of this compound on BRCA1 foci formation. The data presented here is representative and should be replaced with experimental results.

Treatment GroupMean Number of BRCA1 Foci per Cell (± SD)Percentage of Foci-Positive Cells (%)
Vehicle Control (DMSO)25.4 ± 5.285
This compound (100 µM)3.1 ± 1.512

Data are representative and based on qualitative descriptions of significant inhibition found in the literature. Users should substitute with their own experimental data.

Conclusion

This application note provides a comprehensive protocol for the immunofluorescent detection and quantification of BRCA1 foci in response to this compound treatment. By following these detailed methodologies, researchers can effectively assess the inhibitory activity of this compound and other potential BRCA1 inhibitors on a key cellular process in the DNA damage response. The provided diagrams and data presentation templates are intended to facilitate experimental planning and reporting.

References

Application Notes and Protocols for FRET-Based Assays to Measure Bractoppin Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective small-molecule inhibitor of the BRCA1 tandem BRCT domain (tBRCT).[1][2] This domain is a key mediator in the DNA damage response (DDR) pathway, recognizing and binding to phosphorylated proteins such as BACH1 and ABRAXAS to initiate downstream signaling cascades that lead to cell cycle arrest and DNA repair.[1][3] By disrupting these protein-protein interactions, this compound presents a promising strategy for targeted cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.[3][4]

Förster Resonance Energy Transfer (FRET) is a powerful, non-invasive technique to monitor protein-protein interactions in living cells with high spatiotemporal resolution.[5][6][7] This technology is ideally suited for quantifying the target engagement of inhibitors like this compound. This document provides detailed application notes and protocols for utilizing a unimolecular FRET-based biosensor to measure the intracellular activity of this compound in real-time.

Principle of the FRET-Based Target Engagement Assay

The assay utilizes a genetically encoded, unimolecular FRET biosensor. This biosensor consists of a donor fluorophore (e.g., Tag-BFP) and an acceptor fluorophore (e.g., Tag-GFP2) flanking a phosphopeptide-binding domain (BRCA1 tBRCT) and its corresponding phosphopeptide ligand (a BACH1-derived sequence).

In the basal state, intracellular kinases phosphorylate the BACH1 peptide, leading to its intramolecular binding to the BRCA1 tBRCT domain. This brings the donor and acceptor fluorophores into close proximity (<10 nm), resulting in a high FRET signal. When cells are treated with this compound, it competitively binds to the BRCA1 tBRCT domain, displacing the phosphorylated BACH1 peptide. This separation of the donor and acceptor fluorophores leads to a decrease in FRET efficiency, which can be quantitatively measured using fluorescence microscopy.[3][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DNA damage response pathway involving BRCA1 and the experimental workflow for the FRET-based assay.

BRCA1_Pathway DNA_Damage DNA Double-Strand Break (DSB) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates BACH1 p-BACH1/p-ABRAXAS ATM_ATR->BACH1 phosphorylates BRCA1_tBRCT BRCA1 tBRCT Downstream G2/M Arrest & RAD51-mediated Homologous Recombination BRCA1_tBRCT->Downstream initiates BACH1->BRCA1_tBRCT binds to This compound This compound This compound->BRCA1_tBRCT inhibits binding FRET_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_imaging FRET Microscopy cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293T cells Transfection 2. Transfect with FRET biosensor plasmid Cell_Culture->Transfection Incubation_24h 3. Incubate for 24-48h for biosensor expression Transfection->Incubation_24h Bractoppin_Addition 4. Add this compound (or vehicle control) Incubation_24h->Bractoppin_Addition Incubation_Treatment 5. Incubate for desired time Bractoppin_Addition->Incubation_Treatment Image_Acquisition 6. Acquire images in Donor, Acceptor, and FRET channels Incubation_Treatment->Image_Acquisition Correction 7. Correct for background and spectral bleed-through Image_Acquisition->Correction FRET_Calculation 8. Calculate FRET efficiency per cell Correction->FRET_Calculation Quantification 9. Quantify dose-response and IC50 FRET_Calculation->Quantification

References

Application Notes and Protocols: Western Blot Analysis of DNA Damage Markers Following Bractoppin Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bractoppin is a potent and selective inhibitor of the BRCA1 tandem BRCT (tBRCT) domain, a critical mediator in the DNA damage response (DDR).[1][2][3][4] By binding to the phosphopeptide recognition site of the BRCA1 tBRCT domain, this compound effectively disrupts BRCA1's ability to localize to sites of DNA double-strand breaks (DSBs) and interact with other key DNA repair proteins.[1][2] This interruption of BRCA1-dependent signaling can suppress downstream events such as damage-induced G2/M cell cycle arrest and the assembly of the recombinase RAD51.[1][2] Consequently, this compound serves as a valuable tool for studying the intricacies of the DNA damage repair pathways and holds potential as a therapeutic agent to sensitize cancer cells to DNA-damaging agents.

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key DNA damage markers: γH2AX (a marker for DNA double-strand breaks), p53 (a central tumor suppressor activated by DNA damage), and ATM (a primary kinase that initiates the DNA damage signaling cascade).

Data Presentation: Effects of BRCA1 Inhibition on DNA Damage Markers

Target ProteinExperimental ConditionFold Change (Relative to Control)Reference Cell LineNotes
γH2AX Control siRNA1.0 (Baseline)p53(-/-) HCT-116Cisplatin-induced γH2AX formation was assessed.
BRCA1 siRNA ~1.8 p53(-/-) HCT-116Depletion of BRCA1 led to a significant increase in γH2AX levels upon DNA damage, indicating an accumulation of unrepaired DSBs.[5]
p-p53 (Ser15) Wild-type Brca1 (+/+)1.0 (Baseline)Mouse ES CellsIR-induced phosphorylation of p53 was measured.
Brca1 (-/-) ~0.2 Mouse ES CellsBRCA1 is required for efficient ATM-dependent phosphorylation of p53 at Serine 15 in response to ionizing radiation.[6]
p-ATM (S1981) Control1.0 (Baseline)293T cellsIR-induced autophosphorylation of ATM was assessed.
BRCA1 Inhibition (Illustrative) No significant change 293T cellsATM activation occurs upstream of BRCA1 recruitment. Inhibition of BRCA1 is not expected to directly alter ATM autophosphorylation.[7][8]

Signaling Pathway and Experimental Workflow

This compound's Point of Intervention in the DNA Damage Response

DNA_Damage_Response This compound in DNA Damage Signaling cluster_0 Nucleus DNA_Damage DNA Double-Strand Break ATM ATM (inactive) DNA_Damage->ATM activates pATM p-ATM (active) ATM->pATM H2AX H2AX pATM->H2AX phosphorylates p53 p53 pATM->p53 phosphorylates gH2AX γH2AX H2AX->gH2AX BRCA1 BRCA1 gH2AX->BRCA1 recruits BRCA1->p53 facilitates phosphorylation pp53 p-p53 p53->pp53 CellCycleArrest Cell Cycle Arrest Apoptosis pp53->CellCycleArrest This compound This compound This compound->BRCA1 inhibits phosphopeptide recognition

Caption: this compound inhibits BRCA1's role in the DNA damage response pathway.

Western Blot Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for DNA Damage Markers start Start cell_culture 1. Cell Culture & this compound Treatment start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (γH2AX, p53, ATM) blocking->primary_ab secondary_ab 8. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Key steps for Western blot analysis of DNA damage markers.

Experimental Protocols

This protocol provides a comprehensive method for the Western blot analysis of γH2AX, p53, and ATM protein levels in cultured cells following exposure to this compound.

Cell Culture and this compound Treatment
  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration. It is recommended to perform a dose-response and time-course experiment to determine optimal conditions.

  • (Optional) For positive controls of DNA damage, treat a separate set of cells with a known DNA-damaging agent (e.g., etoposide or ionizing radiation) in the final hours of or after this compound treatment.

Cell Lysis and Protein Extraction
  • After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto an appropriate percentage SDS-PAGE gel. For high molecular weight proteins like ATM (~350 kDa), a lower percentage gel (e.g., 6-8% Tris-acetate) is recommended. For smaller proteins like γH2AX (~15 kDa), a higher percentage gel (e.g., 12-15% Tris-glycine) is suitable. p53 (~53 kDa) can be resolved on a 10% gel.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for larger proteins like ATM (e.g., 30V overnight at 4°C or 100V for 90 minutes).

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

Membrane Blocking
  • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

Antibody Incubation
  • Primary Antibody Incubation:

    • Dilute the primary antibodies against γH2AX, p53, and ATM in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membranes with the respective primary antibodies overnight at 4°C with gentle agitation. It is advisable to cut the membrane if proteins of interest are well-separated by size to probe for multiple targets simultaneously.

  • Washing:

    • Wash the membranes three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membranes with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.

  • Final Washes:

    • Wash the membranes three times for 10 minutes each with TBST at room temperature.

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membranes with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the protein of interest's band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain) to correct for loading differences.

  • Express the data as a fold change relative to the vehicle-treated control.

References

Troubleshooting & Optimization

Bractoppin Technical Support Center: Troubleshooting Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Bractoppin in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective drug-like inhibitor of the phosphopeptide recognition by the human BRCA1 tandem (t)BRCT domain.[1] In response to DNA damage, BRCA1 is recruited to DNA break sites where it plays a crucial role in initiating DNA repair pathways. This compound works by selectively binding to the tBRCT domain of BRCA1, preventing it from recognizing its phosphorylated protein partners. This targeted inhibition disrupts BRCA1-dependent signaling, leading to diminished recruitment of BRCA1 to DNA breaks, suppression of damage-induced G2/M cell cycle arrest, and inhibition of the assembly of the recombinase RAD51.[1]

Q2: I am observing a decrease in this compound's efficacy in my long-term cell culture experiment. What are the possible reasons?

A2: A decrease in efficacy over time can be attributed to several factors, including:

  • Degradation of this compound: Like many small molecules, this compound can degrade over time, especially when in solution. Factors such as temperature, light exposure, and the solvent used can influence its stability.

  • Improper Storage: Not adhering to the recommended storage conditions for both the solid compound and stock solutions can lead to a loss of potency.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions can accelerate degradation.

  • Precipitation in Media: this compound may precipitate out of the cell culture medium, reducing its effective concentration.

  • Cell Line-Specific Effects: The stability of this compound and its cellular uptake may vary between different cell lines.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and activity of this compound, it is crucial to follow the manufacturer's storage recommendations.

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
Stock Solution in DMSO-80°CUp to 1 year
Stock Solution in DMSO-20°CUp to 1 month
  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting the DMSO stock into aqueous solutions like cell culture media, do so dropwise while vortexing to prevent precipitation. The final DMSO concentration in your cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Instability

This guide provides a structured approach to identifying and resolving issues related to this compound instability in your experiments.

Problem: Reduced or Inconsistent this compound Activity

Possible Cause 1: Degradation of this compound Stock Solution

  • Verification:

    • Check the age and storage conditions of your this compound stock solution. Has it been stored at the recommended temperature and for longer than the suggested duration?

    • Have the stock solutions undergone multiple freeze-thaw cycles?

  • Solution:

    • Prepare a fresh stock solution of this compound from a new vial of the solid compound.

    • Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

    • Perform a quality control experiment to compare the activity of the new stock with the old one. A dose-response curve in a functional assay (e.g., inhibition of RAD51 foci formation) is recommended.

Possible Cause 2: Precipitation of this compound in Cell Culture Medium

  • Verification:

    • Visually inspect the cell culture medium after adding this compound. Look for any cloudiness or particulate matter.

    • Centrifuge a sample of the medium containing this compound and check for a pellet.

  • Solution:

    • When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium slowly and with gentle agitation.

    • Consider using a lower final concentration of this compound if solubility is an issue.

    • Ensure the final DMSO concentration is as low as possible.

Possible Cause 3: Inaccurate Concentration of this compound

  • Verification:

    • Double-check all calculations used to prepare the stock and working solutions.

    • Ensure that pipettes are properly calibrated.

  • Solution:

    • Prepare a fresh dilution series and repeat the experiment.

Possible Cause 4: Cellular Resistance or Altered Pathway Activity

  • Verification:

    • In very long-term experiments, cells can sometimes adapt to the presence of an inhibitor.

    • Sequence key components of the BRCA1 pathway in your cell line to check for any mutations that might have arisen.

  • Solution:

    • Use a fresh batch of cells from a frozen stock.

    • Consider using a different cell line to confirm the observed effects.

Experimental Protocols

Protocol 1: Assessment of this compound Activity using RAD51 Foci Formation Assay

This cell-based assay is a functional measure of this compound's ability to inhibit the homologous recombination (HR) DNA repair pathway. A reduction in the inhibition of RAD51 foci formation by an aged this compound stock compared to a fresh stock can indicate degradation.

Principle: DNA double-strand breaks (DSBs) induced by DNA damaging agents (e.g., ionizing radiation or certain chemotherapeutics) trigger the recruitment of RAD51 to the damage sites, forming nuclear foci that can be visualized by immunofluorescence microscopy. This compound, by inhibiting BRCA1, prevents the proper assembly of RAD51 at these sites.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., U2OS, HeLa) onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Induction of DNA Damage: Treat cells with a DNA damaging agent to induce DSBs. A common method is to expose the cells to ionizing radiation (e.g., 2-10 Gy).

  • This compound Treatment:

    • Prepare fresh working dilutions of your "old" and "new" this compound stocks in pre-warmed cell culture medium. Include a vehicle control (DMSO).

    • Add the this compound dilutions or vehicle to the cells immediately after inducing DNA damage.

  • Incubation: Incubate the cells for a sufficient time to allow for RAD51 foci formation (typically 4-6 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against RAD51 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains a certain threshold of foci (e.g., >5).

    • Compare the percentage of RAD51-positive cells in the vehicle control, "old" this compound-treated, and "new" this compound-treated samples. A significant increase in RAD51-positive cells in the "old" this compound group compared to the "new" group suggests a loss of inhibitory activity.

Visualizations

Bractoppin_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR pSXXF Phosphorylated Substrate (pSXXF motif) ATM_ATR->pSXXF phosphorylates BRCA1_complex BRCA1/BARD1 Complex RAD51_loading RAD51 Recruitment & Foci Formation BRCA1_complex->RAD51_loading G2M_Checkpoint G2/M Checkpoint Arrest BRCA1_complex->G2M_Checkpoint pSXXF->BRCA1_complex recruits This compound This compound This compound->BRCA1_complex inhibits binding to pSXXF DNA_Repair Homologous Recombination Repair RAD51_loading->DNA_Repair G2M_Checkpoint->DNA_Repair

Caption: this compound inhibits the BRCA1 signaling pathway in response to DNA damage.

Troubleshooting_Workflow start Reduced this compound Efficacy Observed check_storage Check Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_precipitation Inspect for Precipitation in Media check_storage->check_precipitation No prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh run_qc Run QC Experiment (e.g., RAD51 foci assay) with old vs. new stock prepare_fresh->run_qc precipitation_found Precipitation Observed check_precipitation->precipitation_found Yes verify_concentration Verify Calculations and Pipetting check_precipitation->verify_concentration No optimize_dilution Optimize Dilution Protocol (e.g., dropwise addition) precipitation_found->optimize_dilution optimize_dilution->run_qc calculation_error Error Identified verify_concentration->calculation_error Yes verify_concentration->run_qc No recalculate_prepare Recalculate and Prepare Fresh Dilutions calculation_error->recalculate_prepare recalculate_prepare->run_qc activity_restored Activity Restored run_qc->activity_restored Successful activity_not_restored Activity Still Low run_qc->activity_not_restored Unsuccessful consider_resistance Consider Cellular Resistance or Other Experimental Variables activity_not_restored->consider_resistance

Caption: A logical workflow for troubleshooting this compound instability.

References

Why is a higher concentration of Bractoppin needed for cellular effects vs in vitro?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth answers and troubleshooting for researchers using Bractoppin. We address the common observation that higher concentrations of this compound are required to elicit a cellular response compared to its activity in cell-free in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a higher concentration of this compound needed for cellular effects compared to in vitro assays?

A1: The difference in effective concentration between a simplified in vitro system and a complex cellular environment is a common phenomenon in drug discovery and is due to a variety of factors that reduce a compound's bioavailability at its intracellular target. While this compound shows high potency in direct binding assays with purified proteins, a higher concentration is necessary to achieve a sufficient intracellular concentration to produce a measurable biological effect in living cells.[1][2]

Several key factors contribute to this discrepancy:

  • Cell Membrane Permeability: this compound's target, the BRCA1 tBRCT domain, is located inside the cell nucleus. The compound must first cross the cell's plasma membrane and then the nuclear membrane to reach its target. Poor membrane permeability can significantly lower the intracellular concentration compared to the concentration added to the culture media.[3][4][5]

  • Cellular Metabolism and Efflux: Cells possess enzymes that can metabolize and inactivate foreign compounds. Additionally, active efflux pumps in the cell membrane can recognize this compound and actively transport it out of the cell, further reducing its effective concentration.[3]

  • Off-Target Binding and Sequestration: Inside the cell, this compound can bind non-specifically to other proteins, lipids, or cellular components. It can also be sequestered in organelles like lysosomes, preventing it from reaching the BRCA1 protein in the nucleus.[3] This reduces the amount of free, active compound available to engage its target.

  • Target Engagement in a Complex Milieu: An in vitro assay typically involves purified proteins in a simple buffer. In a cell, the BRCA1 tBRCT domain is surrounded by its natural binding partners and other macromolecules. This compound must compete with these endogenous ligands to bind to BRCA1.[3] A higher concentration of the inhibitor is often required to effectively compete and achieve a significant level of target inhibition.

  • Compound Solubility: this compound has been noted for its low solubility, which can limit the maximum achievable concentration in aqueous cell culture media and subsequently inside the cell.[2]

Data Summary: this compound Potency

The following table summarizes the reported concentrations of this compound required for activity in different experimental systems.

Assay TypeSystem / MeasurementEffective ConcentrationReference
In VitroInhibition of phosphopeptide binding to BRCA1 tBRCT (IC50)~74 µM[1]
In VitroSelective substrate binding inhibition (Potency)Nanomolar (nM) range[6]
CellularInhibition of BRCA1 recruitment to DNA breaks10 - 100 µM[1]
CellularSuppression of damage-induced G2 cell cycle arrest10 - 100 µM[7]
CellularInhibition of RAD51 assembly at damage sites10 - 100 µM[1][2]

Note: Discrepancies in reported in vitro potency exist in the literature, which may reflect different assay technologies and conditions. However, the requirement for micromolar concentrations in cellular assays is consistently reported.

Visualizing the Challenge: In Vitro vs. Cellular Environments

The diagrams below illustrate the differences between simplified in vitro assays and the complex biological system of a living cell.

G cluster_0 In Vitro Assay Environment cluster_1 Cellular Assay Environment cluster_2 Cell bractoppin1 This compound brca1 Purified BRCA1 tBRCT bractoppin1->brca1 Direct Inhibition substrate Phosphopeptide Substrate substrate->brca1 Binding bractoppin2 This compound (Applied Externally) membrane Cell Membrane (Permeability Barrier) bractoppin2->membrane 1. Transport cytoplasm Cytoplasm - Metabolism - Off-Target Binding - Sequestration membrane->cytoplasm nucleus Nucleus cytoplasm->nucleus 2. Diffusion efflux Efflux Pumps cytoplasm->efflux Removal brca2 BRCA1 tBRCT nucleus->brca2 3. Target Binding

Caption: Comparison of a direct in vitro assay with the multiple barriers this compound faces in a cell.

Mechanism of Action: this compound Signaling Pathway

This compound works by interrupting a critical step in the DNA damage response (DDR) pathway.

G cluster_0 Normal DNA Damage Response cluster_1 Response with this compound dna_damage1 DNA Double-Strand Break adaptor1 Phosphorylated Adaptor (e.g., BACH1, ABRAXAS) dna_damage1->adaptor1 Signal brca1 BRCA1 tBRCT Domain adaptor1->brca1 Binds to downstream1 Downstream Signaling (G2 Arrest, RAD51 Assembly, DNA Repair) brca1->downstream1 Activates dna_damage2 DNA Double-Strand Break adaptor2 Phosphorylated Adaptor (e.g., BACH1, ABRAXAS) dna_damage2->adaptor2 Signal brca2 BRCA1 tBRCT Domain adaptor2->brca2 downstream2 Signaling Blocked (No G2 Arrest, No RAD51 Foci, Repair Inhibited) brca2->downstream2 This compound This compound This compound->brca2 Inhibits

Caption: this compound blocks the binding of phosphoproteins to BRCA1, inhibiting DNA repair signaling.

Experimental Protocols

Protocol 1: In Vitro this compound Inhibition Assay (Fluorescence Polarization)

This protocol outlines a method to determine the IC50 of this compound by measuring its ability to displace a fluorescently-labeled phosphopeptide from the purified BRCA1 tBRCT domain.

Materials:

  • Purified, recombinant human BRCA1 tBRCT protein.

  • Fluorescently-labeled synthetic phosphopeptide substrate (e.g., Ac-pSPTF-CONH2).

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Black, low-volume 384-well assay plates.

  • Plate reader capable of measuring fluorescence polarization.

Methodology:

  • Prepare Reagents:

    • Serially dilute this compound in DMSO, then dilute into Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

    • Prepare a solution of BRCA1 tBRCT and the fluorescent peptide in Assay Buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

  • Assay Plate Setup:

    • Add the serially diluted this compound solutions to the wells of the 384-well plate.

    • Include control wells: "No Inhibition" (DMSO vehicle only) and "Maximum Inhibition" (high concentration of unlabeled peptide or no BRCA1 tBRCT).

  • Incubation:

    • Add the BRCA1 tBRCT/fluorescent peptide mixture to all wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of peptide binding.

Protocol 2: Cellular BRCA1 Foci Formation Assay (Immunofluorescence)

This protocol assesses this compound's ability to inhibit the recruitment of BRCA1 to sites of DNA damage in cells.[1][7][8]

Materials:

  • Human cell line (e.g., U2OS, HeLa).

  • Cell culture medium, FBS, and supplements.

  • Glass coverslips in a multi-well plate.

  • This compound stock solution (in DMSO).

  • DNA damaging agent (e.g., Ionizing Radiation (IR) source, or chemical agent like Etoposide).

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibody: Anti-BRCA1.

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488).

  • Nuclear counterstain: DAPI.

  • Fluorescence microscope.

Methodology:

  • Cell Culture:

    • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or a DMSO vehicle control for 1-2 hours.

  • Induce DNA Damage:

    • Expose the cells to a DNA damaging agent (e.g., 10 Gy of IR).

    • Return cells to the incubator for a set period (e.g., 4-6 hours) to allow for foci formation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-BRCA1 antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope, capturing the DAPI (blue) and BRCA1 (e.g., green) channels.

  • Data Analysis:

    • Quantify the number of BRCA1 foci per nucleus for each treatment condition. A significant reduction in the number of foci in this compound-treated cells compared to the DMSO control indicates successful inhibition of BRCA1 recruitment.

References

Identifying and minimizing off-target effects of Bractoppin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Bractoppin, with a focus on identifying and minimizing potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and potential issues that may arise during experiments involving this compound.

1. What is the primary mechanism of action for this compound?

This compound is a small-molecule inhibitor that selectively targets the tandem BRCA1 C-terminal (tBRCT) domain of the BRCA1 protein.[1][2][3] It functions by preventing the binding of phosphopeptides to this domain, thereby disrupting the recruitment of BRCA1 to sites of DNA damage.[1][3][4] This inhibition interrupts downstream signaling pathways involved in DNA repair and cell cycle control, leading to the suppression of damage-induced G2 arrest and the assembly of the recombinase RAD51.[1][2][3][4]

2. My cells are showing higher-than-expected toxicity. Could this be an off-target effect of this compound?

While this compound has been designed for selectivity, unexpected cytotoxicity can occur and may be indicative of off-target effects, especially at higher concentrations. This compound exhibits nanomolar potency in vitro, but cellular effects are typically observed in the 10-100 µM range.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. If toxicity persists even at low concentrations, consider the following troubleshooting steps:

  • Assess Cell Health: Ensure your cells are healthy and not under other stressors.

  • Solubility Issues: Poor solubility of this compound could lead to precipitation and non-specific effects. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before adding to your culture medium.

  • Off-Target Screening: If the problem persists, a broader off-target analysis using techniques like kinase profiling or cellular thermal shift assays (CETSA) may be necessary to identify unintended targets.

3. I am not observing the expected inhibition of BRCA1 recruitment or downstream effects. What could be the reason?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. A thorough dose-response experiment is recommended to determine the optimal concentration for your system.

  • Compound Inactivity: Ensure the proper storage and handling of the this compound stock to prevent degradation. It is advisable to use a fresh dilution for each experiment.

  • Experimental Timing: The timing of this compound treatment relative to the induction of DNA damage is critical. Ensure that the pre-incubation time is sufficient for the compound to enter the cells and engage its target before the DNA damage stimulus.

  • Cellular Context: The specific genetic background of your cells could influence their response to this compound. For instance, cells with pre-existing defects in other DNA repair pathways might respond differently.

4. How can I confirm that the effects I am seeing are due to the inhibition of the BRCA1 tBRCT domain and not an off-target?

To validate the on-target activity of this compound, consider the following control experiments:

  • Use an Inactive Analog: The compound CCBT2047 is an inactive analog of this compound and can be used as a negative control.[5] It is not expected to inhibit BRCA1 foci formation or induce the same cellular effects.[5][6]

  • Rescue Experiment: Overexpression of the BRCA1 tBRCT domain can compete with endogenous BRCA1 for this compound binding, potentially rescuing the observed phenotype.[4]

  • Mutant BRCA1: Use cell lines expressing mutant forms of BRCA1 tBRCT that this compound cannot bind to, such as those with K1702A, F1662R, or L1701K substitutions.[6] this compound should not be effective in these cells if its effects are on-target.

5. What are the known off-targets of this compound?

This compound has been shown to be selective for the BRCA1 tBRCT domain over other structurally related tBRCT domains found in proteins like MDC1 and TopBP1.[1][3][5] This selectivity is attributed to this compound's interaction with a hydrophobic pocket adjacent to the phosphoserine recognition site that is distinct in other BRCT domains.[2][3] However, a comprehensive screen of all potential off-targets across the entire proteome has not been extensively published. Therefore, it is crucial to perform rigorous control experiments and consider the possibility of unknown off-targets in your specific experimental context.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analogs.

CompoundTargetAssayIC50 / KdCellular Concentration for EffectReference
This compound BRCA1 tBRCTMicroscale Thermophoresis (MST)74 nM10-100 µM[1]
CCBT2047 BRCA1 tBRCTMSTInactiveN/A[5]
Analog 2088 BRCA1 tBRCTNot SpecifiedPotentEffective in abrogating BRCA1 foci[6]
Analog 2103 BRCA1 tBRCTNot SpecifiedPotentEffective in abrogating BRCA1 foci[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the identification and minimization of off-target effects.

Protocol 1: Immunofluorescence Staining for BRCA1 Foci Formation

This protocol is used to visualize the recruitment of BRCA1 to sites of DNA damage and to assess the inhibitory effect of this compound.

Materials:

  • Cells grown on coverslips

  • This compound and inactive analog (CCBT2047)

  • DNA damaging agent (e.g., ionizing radiation)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against BRCA1

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the desired concentration of this compound, CCBT2047, or vehicle control for the optimized duration (e.g., 2-6 hours).

  • DNA Damage Induction: Expose cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation).

  • Incubation: Incubate the cells for the desired time post-damage to allow for foci formation (e.g., 6-18 hours).

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody against BRCA1 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS, with the second wash containing DAPI to stain the nuclei. Mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of BRCA1 foci per cell.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration.

Materials:

  • Cells seeded in a 96-well plate

  • Serial dilutions of this compound

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: The next day, treat the cells with a range of concentrations of this compound (and vehicle control) in triplicate.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.

    • For CellTiter-Glo®: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.

  • Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Bractoppin_Mechanism_of_Action cluster_0 Normal DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR pBACH1 Phosphorylated BACH1/Abraxas ATM_ATR->pBACH1 BRCA1_tBRCT BRCA1 tBRCT Domain pBACH1->BRCA1_tBRCT Binds to BRCA1_Recruitment BRCA1 Recruitment to Damage Site BRCA1_tBRCT->BRCA1_Recruitment DNA_Repair DNA Repair (e.g., HR) BRCA1_Recruitment->DNA_Repair G2_Arrest G2/M Checkpoint Arrest BRCA1_Recruitment->G2_Arrest This compound This compound Blocked_BRCA1_tBRCT BRCA1 tBRCT Domain (Inhibited) This compound->Blocked_BRCA1_tBRCT Binds and Inhibits No_Recruitment Inhibition of BRCA1 Recruitment Suppressed_Repair Suppression of DNA Repair No_Recruitment->Suppressed_Repair Abrogated_Arrest Abrogation of G2/M Arrest No_Recruitment->Abrogated_Arrest

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve (Cell Viability Assay) Start->Dose_Response Is_Toxic Is it Toxic at Working Concentration? Dose_Response->Is_Toxic Optimize_Conc Optimize Concentration Is_Toxic->Optimize_Conc Yes On_Target_Validation On-Target Validation (Inactive Analog, Rescue Exp.) Is_Toxic->On_Target_Validation No Optimize_Conc->On_Target_Validation Is_On_Target Is the Effect On-Target? On_Target_Validation->Is_On_Target Off_Target_Screening Proceed with Off-Target Screening (Kinase Profiling, CETSA, Proteomics) Is_On_Target->Off_Target_Screening No End End: Minimize Off-Target Effects by Adjusting Protocol Is_On_Target->End Yes Identify_Off_Targets Identify Potential Off-Targets Off_Target_Screening->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets (e.g., siRNA, Overexpression) Identify_Off_Targets->Validate_Off_Targets Validate_Off_Targets->End

References

How to address lot-to-lot variability of Bractoppin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the lot-to-lot variability of Bractoppin. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable small molecule inhibitor that targets the tandem BRCT (BRCA1 C-terminal) domain of the breast cancer susceptibility protein 1 (BRCA1).[1][2] It selectively binds to the phosphopeptide-binding pocket of the BRCA1 tBRCT domain, thereby disrupting its interaction with phosphorylated proteins such as BACH1 and ABRAXAS. This inhibition interrupts downstream signaling pathways involved in the DNA damage response, leading to suppression of G2/M cell cycle arrest and homologous recombination repair.[1][2][3][4]

Q2: We are observing a weaker than expected phenotype (e.g., less G2 arrest, reduced cell death) with a new lot of this compound. What could be the cause?

A2: A weaker than expected phenotype with a new lot of this compound can stem from several factors related to lot-to-lot variability. The most common causes include:

  • Lower Purity: The new lot may have a lower percentage of the active compound due to residual starting materials, byproducts from the synthesis, or degradation products.

  • Presence of Inactive Isomers: If this compound has stereoisomers, the new lot might contain a higher proportion of an inactive or less active isomer.

  • Incorrect Concentration: The actual concentration of the supplied solution may be lower than stated.

  • Poor Solubility: this compound is known to have low aqueous solubility.[2] The compound from the new lot may not be fully dissolving in your experimental buffer, leading to a lower effective concentration.

Q3: Our recent experiments with a new batch of this compound are showing unexpected off-target effects or increased cytotoxicity at concentrations that were previously well-tolerated. Why might this be happening?

A3: Unforeseen off-target effects or increased cytotoxicity can be alarming. The primary suspect is often the presence of impurities in the new batch of this compound. These impurities can have their own biological activities, leading to phenotypes that are not characteristic of this compound's known on-target effects.[1] It is also possible that the new lot is more potent than previous lots, leading to exaggerated on-target and potential off-target effects at the same nominal concentration.

Q4: How can we validate a new lot of this compound to ensure consistent results?

A4: To ensure the consistency of your results, it is crucial to validate each new lot of this compound before its use in critical experiments. A recommended validation workflow includes:

  • Confirm Identity and Purity: If possible, obtain a certificate of analysis (CoA) from the supplier detailing the purity of the lot, typically determined by High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Assess Solubility: Visually inspect the solubility of the compound in your chosen solvent at the desired stock concentration. Look for any precipitate.

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for a well-established this compound-induced phenotype in your cell line of interest (e.g., inhibition of RAD51 foci formation). Compare the IC50 value to that of a previously validated "gold standard" lot.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Lots

You observe a significant shift in the IC50 of this compound in your cell-based assay after switching to a new lot.

Troubleshooting Workflow

start Inconsistent IC50 Observed check_coa Review Certificate of Analysis (CoA) - Purity >95%? - Identity confirmed? start->check_coa test_solubility Assess Solubility - Does the compound fully dissolve  in your solvent at the stock concentration? check_coa->test_solubility Yes contact_supplier Contact Supplier - Report the discrepancy and  request a replacement lot. check_coa->contact_supplier No prepare_fresh Prepare Fresh Stock Solutions - Use a high-quality, anhydrous solvent. test_solubility->prepare_fresh Yes test_solubility->prepare_fresh No, try different solvent or sonication run_qc_assay Run QC Assay - Compare IC50 of new lot vs. old lot  in parallel. prepare_fresh->run_qc_assay ic50_match IC50 values match? run_qc_assay->ic50_match adjust_conc Adjust Working Concentration - Normalize based on relative potency. ic50_match->adjust_conc No, but consistent shift ic50_match->contact_supplier No, inconsistent results end_good Proceed with Experiments ic50_match->end_good Yes adjust_conc->end_good end_bad Quarantine Lot contact_supplier->end_bad cluster_upstream DNA Damage cluster_brca1 BRCA1 Complex cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR pBACH1 Phosphorylated BACH1/ABRAXAS ATM_ATR->pBACH1 phosphorylates BRCA1_tBRCT BRCA1 tBRCT Domain G2_Arrest G2/M Checkpoint Arrest BRCA1_tBRCT->G2_Arrest promotes RAD51 RAD51 Foci Formation (Homologous Recombination) BRCA1_tBRCT->RAD51 promotes pBACH1->BRCA1_tBRCT binds This compound This compound This compound->BRCA1_tBRCT inhibits binding

References

Troubleshooting unexpected results in Bractoppin-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Bractoppin and troubleshooting any unexpected results encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, drug-like inhibitor of phosphopeptide recognition by the tandem BRCA1 C-terminal (tBRCT) domain of the human BRCA1 protein.[1][2] By binding to the tBRCT domain, this compound competitively inhibits the interaction of BRCA1 with its phosphorylated binding partners, such as BACH1 and ABRAXAS.[3] This disruption of protein-protein interactions selectively interrupts BRCA1-dependent signaling pathways involved in the DNA damage response (DDR).[1][4]

Q2: What are the expected cellular effects of this compound treatment?

A2: this compound treatment is expected to mimic certain aspects of BRCA1 deficiency. Key cellular effects include:

  • Inhibition of BRCA1 recruitment to DNA damage sites: this compound prevents the accumulation of BRCA1 at DNA double-strand breaks.[5][6]

  • Suppression of G2/M cell cycle arrest: Following DNA damage, this compound abrogates the G2/M checkpoint, allowing cells to proceed through the cell cycle.[5][7]

  • Reduced RAD51 foci formation: this compound treatment leads to a decrease in the formation of RAD51 foci, which are critical for homologous recombination (HR) repair.[4]

  • Increased sensitivity to DNA damaging agents: By inhibiting DNA repair, this compound can sensitize cells to ionizing radiation and certain chemotherapeutic agents like PARP inhibitors.[8][9]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: this compound exhibits nanomolar potency in in vitro biochemical assays (IC50 = 74 nM).[3][5] However, due to factors like cell permeability and stability in culture, higher concentrations are typically required to observe cellular effects. The recommended concentration range for cell-based assays is generally between 10 µM and 100 µM.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol.[2][11] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Is this compound selective for the BRCA1 tBRCT domain?

A5: Yes, this compound has been shown to be selective for the BRCA1 tBRCT domain. It does not significantly inhibit the phosphopeptide recognition of other structurally related BRCT domains, such as those found in MDC1 and TOPBP1.[4][6] This selectivity allows for the specific interrogation of BRCA1-dependent pathways.

Troubleshooting Guides

Problem 1: No observable phenotype or weaker than expected effect after this compound treatment.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.

cluster_solutions Troubleshooting Steps A Start: No/Weak Phenotype B Verify this compound Stock and Working Concentration A->B C Check Cell Line Sensitivity and BRCA1 Status B->C Concentration OK B_sol Prepare fresh stock solution. Verify calculations for working dilution. Perform a dose-response curve (1-100 µM). B->B_sol D Optimize Treatment Time and Assay Endpoint C->D Cell line suitable C_sol Confirm BRCA1 expression in your cell line (Western blot). Some cell lines may be inherently resistant. Consider using a cell line with known sensitivity. C->C_sol E Assess Target Engagement D->E Time/Endpoint OK D_sol Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). Ensure the assay endpoint aligns with the expected kinetics of the phenotype. D->D_sol F Issue Resolved E->F Target engaged G Consider Alternative Explanations E->G Target not engaged E_sol Perform a Cellular Thermal Shift Assay (CETSA) to confirm target binding. Assess downstream markers of BRCA1 inhibition (e.g., p-Chk1, RAD51 foci). E->E_sol cluster_solutions Investigation Steps A Start: Unexpected/Off-Target Effects B Review this compound Concentration A->B C Assess Cell Viability and Cytotoxicity B->C Concentration Optimized B_sol Use the lowest effective concentration determined from a dose-response curve. High concentrations (>100 µM) may lead to non-specific effects. B->B_sol D Investigate Potential Off-Target Pathways C->D Not due to general cytotoxicity C_sol Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to rule out general toxicity. If cytotoxic, lower the concentration or treatment duration. C->C_sol E Consult Literature for Similar Phenotypes D->E Potential off-targets identified D_sol Use pathway analysis tools to identify potential off-target kinases or signaling nodes. Consider using a less active analog of this compound as a negative control. D->D_sol F Refine Experimental Design E->F Phenotype understood E_sol Search for literature on inhibitors with similar chemical scaffolds. Explore phenotypes associated with inhibition of kinases that may be off-targets. E->E_sol DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR BRCA1_complex BRCA1-Abraxas-BACH1 Complex ATM_ATR->BRCA1_complex activates G2M_Checkpoint G2/M Checkpoint Arrest BRCA1_complex->G2M_Checkpoint promotes RAD51_loading RAD51 Loading & Foci Formation BRCA1_complex->RAD51_loading promotes This compound This compound This compound->BRCA1_complex inhibits Cell_Cycle_Progression Cell Cycle Progression G2M_Checkpoint->Cell_Cycle_Progression inhibits Apoptosis Apoptosis/Cell Death G2M_Checkpoint->Apoptosis prevents HR_Repair Homologous Recombination Repair RAD51_loading->HR_Repair HR_Repair->DNA_Damage repairs Cell_Cycle_Progression->Apoptosis can lead to if damaged

References

Validation & Comparative

Bractoppin vs. PARP Inhibitors in BRCA-Proficient Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on targeting DNA damage response (DDR) pathways. While PARP inhibitors have revolutionized the treatment of BRCA-mutated cancers, their efficacy in BRCA-proficient tumors remains a subject of intense investigation. This guide provides a detailed comparison of a novel investigational agent, Bractoppin, with established PARP inhibitors, specifically in the context of BRCA-proficient cancers. We will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for key assays.

Executive Summary

This compound and PARP inhibitors both disrupt the DNA damage response but through distinct mechanisms. This compound directly targets the BRCA1 protein, preventing its recruitment to DNA double-strand breaks (DSBs) and subsequent homologous recombination (HR) repair. This action, in principle, can induce a "BRCA-like" phenotype in BRCA-proficient cells, rendering them susceptible to DNA damage. In contrast, PARP inhibitors primarily trap PARP1/2 enzymes on single-strand DNA breaks (SSBs), leading to the accumulation of DSBs during replication. In BRCA-proficient cancers, the rationale for using PARP inhibitors often relies on the presence of other defects in HR repair, a concept known as "BRCAness," or through combination with other agents that induce HR deficiency.

This guide will explore these differences in detail, providing a framework for researchers to evaluate the potential of these two therapeutic strategies in the context of BRCA-proficient malignancies.

Mechanism of Action

This compound: A Direct Inhibitor of BRCA1 Function

This compound is a first-in-class small molecule inhibitor that targets the tandem BRCT (tBRCT) domains of the BRCA1 protein.[1][2] These domains are crucial for mediating protein-protein interactions that are essential for the recruitment of BRCA1 to sites of DNA damage.

Signaling Pathway of this compound's Action

Bractoppin_Mechanism cluster_0 DNA Double-Strand Break (DSB) cluster_1 BRCA1 Recruitment & HR Repair cluster_2 This compound Intervention DSB DSB BRCA1 BRCA1 DSB->BRCA1 recruits BARD1 BARD1 BRCA1->BARD1 forms heterodimer RAD51 RAD51 BRCA1->RAD51 recruits HR_Repair Homologous Recombination Repair RAD51->HR_Repair This compound This compound This compound->BRCA1 inhibits tBRCT domain

Caption: this compound inhibits the tBRCT domain of BRCA1, preventing its recruitment to DSBs and subsequent RAD51-mediated homologous recombination.

By binding to the BRCA1 tBRCT domains, this compound allosterically inhibits the recognition of phosphorylated protein partners, such as BACH1 and ABRAXAS.[2][3] This disruption prevents the localization of the BRCA1-BARD1 heterodimer to DSBs, a critical initiating step for HR.[4] Consequently, the recruitment of the recombinase RAD51 is diminished, leading to a suppression of HR-mediated DNA repair.[1][5] This mode of action suggests that this compound could be effective in tumors that are proficient in BRCA1 and BRCA2 but may have other vulnerabilities in their DNA damage response network.

PARP Inhibitors: Trapping PARP and Exploiting HR Deficiencies

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are key players in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors exert their cytotoxic effects through two primary mechanisms: catalytic inhibition and PARP trapping.

Signaling Pathway of PARP Inhibitor Action

PARP_Inhibitor_Mechanism cluster_0 Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 PARP Inhibitor Intervention cluster_3 Consequence of PARP Inhibition SSB SSB PARP PARP SSB->PARP detects BER_Proteins BER Proteins PARP->BER_Proteins recruits Stalled_Fork Stalled Replication Fork PARP->Stalled_Fork leads to SSB_Repair SSB Repair BER_Proteins->SSB_Repair PARPi PARP Inhibitor PARPi->PARP inhibits & traps DSB Double-Strand Break Stalled_Fork->DSB Cell_Death Cell Death DSB->Cell_Death in HR-deficient cells

Caption: PARP inhibitors trap PARP on SSBs, leading to stalled replication forks, DSBs, and cell death in HR-deficient tumors.

The trapping of PARP-DNA complexes is considered the primary driver of cytotoxicity. These trapped complexes are more toxic than the unrepaired SSBs themselves, as they obstruct DNA replication, leading to replication fork collapse and the formation of DSBs. In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cells with HR deficiency (HRD), such as those with BRCA mutations, these DSBs accumulate, leading to genomic instability and cell death, a concept known as synthetic lethality.

In BRCA-proficient cancers, the therapeutic rationale for PARP inhibitors is to exploit a state of "BRCAness," where HR is compromised due to alterations in other genes (e.g., ATM, PALB2), or to induce HRD through combination with other therapies.

Preclinical Performance: A Comparative Overview

Direct comparative studies of this compound and PARP inhibitors in the same BRCA-proficient cancer models are limited. However, by examining data from separate studies using well-characterized BRCA-proficient cell lines, we can draw some indirect comparisons.

Compound Cell Line BRCA Status IC50 (µM) Key Findings Reference
This compound U2OSProficient~25Inhibits RAD51 foci formation[6]
A549ProficientNot ReportedSuppresses damage-induced G2 arrest[6]
Olaparib T47DProficient>10Limited single-agent activity[7]
MDA-MB-231Proficient~5-10Synergistic with DNA damaging agents[8]
Talazoparib MDA-MB-231Proficient~0.1-1Potent PARP trapping activity[9]
MDA-MB-468Proficient~0.1-1Growth inhibition independent of BRCA status[9]

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., assay type, incubation time). The data presented here is for comparative purposes and should be interpreted with caution.

From the available data, PARP inhibitors like Talazoparib show potent single-agent activity in some BRCA-proficient triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.[9] This suggests that these cell lines may possess an underlying HRD that makes them sensitive to PARP inhibition. Olaparib generally shows weaker single-agent activity in BRCA-proficient lines.[7] this compound's cellular effects are observed in the micromolar range and have been shown to effectively inhibit the formation of RAD51 foci, a key marker of HR activity.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing cell viability based on the metabolic activity of cells.

Workflow for Cell Viability Assay

Cell_Viability_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound or PARP inhibitor at various concentrations incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a typical MTT-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, U2OS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and/or PARP inhibitor stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of this compound or the PARP inhibitor of interest. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Immunofluorescence for RAD51 Foci Formation

This protocol is used to visualize and quantify the formation of RAD51 foci, a hallmark of active homologous recombination.

Workflow for RAD51 Foci Immunofluorescence

RAD51_IF_Workflow start Seed cells on coverslips treat Treat with this compound or PARP inhibitor start->treat damage Induce DNA damage (e.g., irradiation) treat->damage incubate Incubate for 4-8h damage->incubate fix Fix cells with 4% PFA incubate->fix permeabilize Permeabilize with 0.25% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with primary antibody (anti-RAD51) block->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mount Mount coverslips with DAPI secondary_ab->mount image Image using a fluorescence microscope mount->image quantify Quantify RAD51 foci per nucleus image->quantify

Caption: Workflow for immunofluorescence analysis of RAD51 foci.

Materials:

  • Cancer cell lines

  • Glass coverslips

  • This compound and/or PARP inhibitor

  • Source of DNA damage (e.g., gamma-irradiator)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat cells with the desired concentration of this compound or PARP inhibitor for a specified time (e.g., 24 hours).

  • Induce DNA damage by, for example, exposing the cells to 10 Gy of ionizing radiation.

  • Incubate the cells for 4-8 hours to allow for foci formation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ). A cell is typically considered positive if it has more than 5 or 10 foci.

In Vivo Tumor Models

Preclinical evaluation in animal models is a critical step in drug development. Xenograft models using BRCA-proficient cancer cell lines are commonly employed.

Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • BRCA-proficient cancer cell line (e.g., MDA-MB-231)

  • Matrigel (optional, to improve tumor take rate)

  • This compound or PARP inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound, PARP inhibitor, or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers two to three times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound and PARP inhibitors represent two distinct and promising strategies for targeting the DNA damage response in BRCA-proficient cancers. This compound's unique mechanism of directly inhibiting BRCA1 function offers a novel approach to induce a synthetic lethal-like state in tumors that are not classically considered HR-deficient. PARP inhibitors, on the other hand, have shown efficacy in a subset of BRCA-proficient tumors, likely those with underlying "BRCAness."

Further research is needed to directly compare the efficacy of this compound and PARP inhibitors in a panel of well-characterized BRCA-proficient cancer models. Identifying predictive biomarkers for sensitivity to each agent will be crucial for patient stratification in future clinical trials. Combination strategies, such as using this compound to induce HRD and then treating with a PARP inhibitor, also warrant investigation. The continued exploration of these and other DDR inhibitors will undoubtedly expand the therapeutic options for patients with BRCA-proficient cancers.

References

The Importance of a Proper Negative Control: A Guide to Using the Inactive Bractoppin Analog CCBT2047

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and molecular biology research, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental results. When studying the effects of a specific inhibitor, a well-designed negative control is crucial for distinguishing on-target effects from off-target toxicity or other confounding variables. This guide provides a comprehensive comparison of the Bractoppin analog, CCBT2047, as a negative control, with a focus on its application in studying the BRCA1 signaling pathway.

Introduction to this compound and the Need for a Negative Control

This compound is a potent small molecule inhibitor of the BRCA1 tandem BRCT (tBRCT) domain. It disrupts the interaction between BRCA1 and its phosphopeptide binding partners, such as BACH1 and CtIP, thereby interfering with the DNA damage response (DDR) pathway. This inhibition of protein-protein interactions (PPIs) makes this compound a valuable tool for cancer research.

However, to confidently attribute any observed cellular effects to the specific inhibition of the BRCA1 tBRCT domain, a negative control that is structurally similar to this compound but lacks its inhibitory activity is essential. This is where CCBT2047, an inactive analog of this compound, plays a critical role.

Comparing CCBT2047 to Other Negative Controls

Control TypeDescriptionAdvantagesDisadvantages
CCBT2047 (Inactive Analog) A molecule structurally very similar to the active compound (this compound) but with modifications that abolish its biological activity.- Controls for potential off-target effects of the chemical scaffold.- Helps to confirm that the observed phenotype is due to the specific on-target activity of the active compound.- Has similar physicochemical properties to the active compound, controlling for effects related to solubility, cell permeability, etc.- May not be readily available for all inhibitors.- Requires prior structure-activity relationship (SAR) studies to identify a truly inactive analog.
Vehicle Control (e.g., DMSO) The solvent in which the active compound is dissolved.- Simple and widely used.- Controls for any effects of the solvent on the experimental system.- Does not control for off-target effects of the compound's chemical structure.- Any observed toxicity could be due to the compound's general chemical nature rather than its specific target inhibition.

Quantitative Comparison of this compound and CCBT2047 Activity

The efficacy of this compound and the inactivity of CCBT2047 have been demonstrated using various biochemical and cell-based assays.

AssayThis compoundCCBT2047Reference
MicroScale Thermophoresis (MST) IC50 ≈ 74 nMNo significant binding/inhibition observed[1]
BRCA1 Foci Formation Inhibits radiation-induced foci formationNo effect on foci formation[1]
FRET-based in-cell assay Disrupts BRCA1 tBRCT-phosphopeptide interactionNo disruption of interaction[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to validate the activity of this compound and the inactivity of CCBT2047.

MicroScale Thermophoresis (MST) for Competitive Binding Assay

Objective: To determine the in-vitro inhibitory potency of this compound and CCBT2047 on the interaction between the BRCA1 tBRCT domain and a phosphopeptide ligand.

Materials:

  • Purified recombinant human BRCA1 tBRCT domain

  • Fluorescently labeled phosphopeptide (e.g., BACH1 phosphopeptide)

  • This compound and CCBT2047

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

  • MST instrument (e.g., NanoTemper Monolith)

  • MST capillaries

Procedure:

  • Prepare a stock solution of the fluorescently labeled phosphopeptide at a concentration of 100 nM in MST buffer.

  • Prepare a series of dilutions of this compound and CCBT2047 in MST buffer, typically ranging from 1 µM to 0.1 nM.

  • In a series of PCR tubes, mix the fluorescently labeled phosphopeptide (final concentration 50 nM) with each dilution of the compounds. Include a control with no compound.

  • Add the purified BRCA1 tBRCT domain to each tube at a constant concentration (e.g., 100 nM).

  • Incubate the mixtures for 30 minutes at room temperature.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the fluorescent peptide using the MST instrument.

  • Analyze the data to determine the change in thermophoresis as a function of compound concentration and calculate the IC50 value for this compound. For CCBT2047, no significant change in thermophoresis is expected.

Immunofluorescence Assay for BRCA1 Foci Formation

Objective: To assess the effect of this compound and CCBT2047 on the recruitment of BRCA1 to sites of DNA damage in cells.

Materials:

  • Human cell line (e.g., U2OS or HeLa)

  • Culture medium and supplements

  • Coverslips

  • Ionizing radiation source (e.g., X-ray irradiator)

  • This compound and CCBT2047

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against BRCA1 (e.g., mouse anti-BRCA1)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 10 µM), CCBT2047 (e.g., 10 µM), or vehicle (DMSO) for 2-4 hours.

  • Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy).

  • Allow 4-6 hours for BRCA1 foci to form.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-BRCA1 antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize and quantify the number of BRCA1 foci per nucleus using a fluorescence microscope and image analysis software. A significant reduction in foci number is expected for this compound-treated cells compared to vehicle and CCBT2047-treated cells.

Visualizing the Mechanism of Action

To better understand the biological context in which this compound and CCBT2047 are utilized, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Bractoppin_Mechanism cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Phospho_Partner Phosphorylated Partner (e.g., BACH1) ATM_ATR->Phospho_Partner phosphorylates BRCA1_tBRCT BRCA1 tBRCT Downstream Downstream Repair & Checkpoint Activation BRCA1_tBRCT->Downstream initiates Phospho_Partner->BRCA1_tBRCT binds to This compound This compound This compound->BRCA1_tBRCT inhibits binding CCBT2047 CCBT2047 (Inactive Control) CCBT2047->BRCA1_tBRCT no effect

Caption: Mechanism of this compound action on the BRCA1 signaling pathway.

Experimental_Workflow start Start: Cell Culture treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound 3. CCBT2047 start->treatment dna_damage Induce DNA Damage (e.g., Irradiation) treatment->dna_damage incubation Incubate for Foci Formation dna_damage->incubation fix_stain Fix, Permeabilize, and Stain (Anti-BRCA1, DAPI) incubation->fix_stain imaging Fluorescence Microscopy fix_stain->imaging analysis Quantify BRCA1 Foci per Nucleus imaging->analysis conclusion Conclusion: This compound inhibits foci formation, CCBT2047 does not. analysis->conclusion

Caption: Workflow for assessing BRCA1 foci formation.

Conclusion

The use of a structurally related, inactive analog like CCBT2047 as a negative control is a rigorous approach to validate the on-target effects of a specific inhibitor such as this compound. By demonstrating a lack of activity in parallel experiments, researchers can confidently attribute the observed biological effects of this compound to its specific inhibition of the BRCA1 tBRCT domain. This level of experimental rigor is essential for the advancement of reliable and translatable scientific knowledge in the field of drug development and cancer biology.

References

Bractoppin: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Bractoppin, a potent and selective small-molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, is emerging as a promising agent in cancer therapy. By targeting the critical protein-protein interactions mediated by the BRCA1 BRCT domain, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by inhibiting the binding of phosphorylated proteins to the tandem BRCT domains of BRCA1.[1][2] This interaction is a crucial step in the homologous recombination (HR) pathway of DNA double-strand break repair. By blocking this, this compound effectively mimics a BRCA1-deficient state, rendering cancer cells more susceptible to DNA damaging agents and inducing synthetic lethality in combination with PARP inhibitors.[3]

Data Presentation: this compound's Efficacy in Diverse Cancer Cell Lines

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
In vitro Assay-0.074Biochemical assay measuring displacement of a phosphopeptide from the BRCA1 tBRCT domain.[2]
Ovarian Borderline Tumor OrganoidsOvarian CancerNot SpecifiedThis compound was shown to suppress tumor progression.[4]
HeLaCervical CancerNot SpecifiedThis compound sensitizes HeLa cells to the PARP inhibitor Olaparib.[3]
MDA-MB-231Breast CancerNot SpecifiedThis compound sensitizes MDA-MB-231 cells to Olaparib.[3]
HCC1937Breast CancerNot SpecifiedThis compound did not sensitize HCC1937 cells to Olaparib.[3]

Further research is needed to establish specific IC50 values in a broader range of cancer cell lines.

Cell LineCancer TypeApoptosis InductionNotes
Ovarian Borderline Tumor OrganoidsOvarian CancerPromotes apoptosisSpecific percentage not provided.[4]
Ovarian Cancer Cell LinesOvarian CancerPromotes apoptosisSpecific percentage not provided.[4]
HeLaCervical CancerEnhances Olaparib-mediated apoptosisSpecific percentage not provided.[3]
MDA-MB-231Breast CancerEnhances Olaparib-mediated apoptosisSpecific percentage not provided.[3]
Cell LineCancer TypeCell Cycle ArrestNotes
Ovarian Borderline Tumor OrganoidsOvarian CancerInhibits cell cycle progressionSpecific phase and percentage not provided.[4]
General Effect-Suppresses damage-induced G2 arrestThis is a key mechanism of this compound's action.[2]

Comparative Analysis with Other BRCA1 BRCT Domain Inhibitors

While this compound is a key small-molecule inhibitor, other compounds also target the BRCA1 BRCT domain.

InhibitorTypeKey Findings
This compound Analogues (CCBT2088, CCBT2103) Small MoleculeEffective in abrogating BRCA1 foci formation and inhibiting G2 arrest.[2]
Gossypol Natural ProductHas been reported to have anticancer properties, but its specificity for the BRCA1 BRCT domain and comparative efficacy to this compound require further investigation.[5]
Peptide-based Inhibitors PeptideCan mimic BRCA1 mutations and sensitize cells to PARP inhibitors, but may have limitations in cell permeability and stability compared to small molecules like this compound.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle using flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing this compound's Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Bractoppin_Mechanism cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Double-Strand Break BRCA1_BRCT BRCA1 BRCT Domain DNA_Damage->BRCA1_BRCT HR_Repair Homologous Recombination Repair BRCA1_BRCT->HR_Repair G2_Arrest G2 Cell Cycle Arrest Inhibition Phospho_Proteins Phosphorylated Proteins (e.g., BACH1, CtIP) Phospho_Proteins->BRCA1_BRCT Apoptosis Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival Promotes This compound This compound This compound->Inhibition Inhibition->BRCA1_BRCT Inhibition->Apoptosis Leads to Inhibition->G2_Arrest Inhibits

Caption: this compound's mechanism of action in the DNA damage response pathway.

Experimental_Workflow cluster_0 Cell Viability (MTT) cluster_1 Apoptosis (Annexin V/PI) cluster_2 Cell Cycle (PI) Seed_Cells_MTT Seed Cancer Cells Treat_MTT Treat with this compound Seed_Cells_MTT->Treat_MTT Add_MTT Add MTT Reagent Treat_MTT->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Seed_Cells_Apop Seed Cancer Cells Treat_Apop Treat with this compound Seed_Cells_Apop->Treat_Apop Stain_Apop Stain with Annexin V/PI Treat_Apop->Stain_Apop Analyze_FCM_Apop Flow Cytometry Analysis Stain_Apop->Analyze_FCM_Apop Seed_Cells_CC Seed Cancer Cells Treat_CC Treat with this compound Seed_Cells_CC->Treat_CC Fix_Stain_CC Fix and Stain with PI Treat_CC->Fix_Stain_CC Analyze_FCM_CC Flow Cytometry Analysis Fix_Stain_CC->Analyze_FCM_CC

Caption: Workflow for key in vitro assays to evaluate this compound's effects.

Logical_Relationship This compound This compound BRCA1_BRCT_Inhibition BRCA1 BRCT Inhibition This compound->BRCA1_BRCT_Inhibition HR_Deficiency Homologous Recombination Deficiency BRCA1_BRCT_Inhibition->HR_Deficiency G2_Arrest_Inhibition G2 Arrest Inhibition BRCA1_BRCT_Inhibition->G2_Arrest_Inhibition Increased_Apoptosis Increased Apoptosis HR_Deficiency->Increased_Apoptosis G2_Arrest_Inhibition->Increased_Apoptosis Decreased_Viability Decreased Cell Viability Increased_Apoptosis->Decreased_Viability

Caption: Logical flow from this compound treatment to decreased cell viability.

References

Investigating potential resistance mechanisms to Bractoppin treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bractoppin, a selective inhibitor of the BRCA1 C-terminal (BRCT) domain, with other therapeutic alternatives targeting the DNA damage response (DDR) pathway. We delve into potential mechanisms of resistance to this compound treatment, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the tandem BRCT domain of the breast cancer susceptibility protein 1 (BRCA1). This domain is crucial for the recruitment of BRCA1 to sites of DNA double-strand breaks (DSBs), a critical step in the homologous recombination (HR) repair pathway. By binding to the BRCT domain, this compound prevents the interaction of BRCA1 with its phosphorylated protein partners, such as BACH1 and ABRAXAS, thereby disrupting the DNA damage response and leading to cell cycle arrest and apoptosis in cancer cells with compromised DNA repair pathways.[1][2]

Comparative Analysis: this compound vs. PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are an established class of drugs that also exploit deficiencies in the HR pathway, creating a synthetic lethal effect in BRCA-mutated cancers. While both this compound and PARP inhibitors target the DDR, their mechanisms of action are distinct.

Data Presentation: Comparative Efficacy of this compound and PARP Inhibitors

While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, its in vitro potency has been reported to be in the nanomolar range. For the purpose of comparison, the following table summarizes the reported IC50 values for several approved PARP inhibitors in various BRCA-mutated cancer cell lines. This data provides a benchmark for the expected efficacy of therapies targeting the BRCA pathway.

DrugTargetCell LineBRCA StatusIC50 (µM)Reference
This compound BRCA1 BRCT--Not widely reported-
Olaparib PARP1/2MDA-MB-436BRCA1 mutant>10[3]
HCC1937BRCA1 mutant~96[4]
PEO1BRCA2 mutantResponsive (LC50)[5]
HCT116-2.799[6]
Niraparib PARP1/2PEO1BRCA2 mutant7.487[7]
UWB1.289BRCA1 mutant21.34[7]
HCC1937BRCA1 mutant11[4]
Rucaparib PARP1/2HCC1806BRCA wild-type~0.9[4]
COLO704-2.52[8]
Talazoparib PARP1/2BR58BRCA1 mutant~0.2[9]
MDA-MB-436BRCA1 mutantResponsive[10]
JIMT1BRCA wild-type0.002[4]

Investigating Potential Resistance Mechanisms to this compound

While specific resistance mechanisms to this compound have not yet been clinically or preclinically established, we can hypothesize potential avenues of resistance based on its mechanism of action and by drawing parallels with resistance to PARP inhibitors.

1. Alterations in the this compound Binding Site:

  • Point Mutations: Mutations in the BRCT domain of BRCA1 could alter the binding pocket of this compound, reducing its affinity and inhibitory effect.

  • Alternative Splicing: The expression of BRCA1 splice variants that lack the BRCT domain could render cells resistant to this compound, as the drug target would be absent.[11]

2. Upregulation of Parallel DNA Repair Pathways:

  • Enhanced Non-Homologous End Joining (NHEJ): Cells might compensate for the this compound-induced inhibition of HR by upregulating alternative, more error-prone repair pathways like NHEJ to repair DSBs.

  • Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thereby reducing the reliance on BRCA1-mediated repair and diminishing the efficacy of this compound.[1]

3. Reduced Intracellular Drug Concentration:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

4. Restoration of BRCA1 Function:

  • Secondary Mutations: In cells with an initial BRCA1 mutation, a secondary "reversion" mutation could restore the open reading frame and produce a functional or partially functional BRCA1 protein, thereby overcoming the dependency on a this compound-sensitive pathway.

  • Epigenetic Modifications: Changes in the epigenetic regulation of the BRCA1 gene could lead to its reactivation in tumors where it was initially silenced, thus conferring resistance.[12]

Experimental Protocols

To investigate these potential resistance mechanisms, the following experimental protocols are provided.

Experimental Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and comparator drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Assessment of BRCA1 Foci Formation (Immunofluorescence)

This protocol is used to visualize the recruitment of BRCA1 to sites of DNA damage and to assess the inhibitory effect of this compound.

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., ionizing radiation or etoposide)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against BRCA1

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with a DNA damaging agent in the presence or absence of this compound for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary anti-BRCA1 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the number of BRCA1 foci per nucleus in at least 100 cells per condition.

Experimental Protocol 3: Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Bractoppin_Mechanism cluster_0 DNA Damage Response DSB DNA Double-Strand Break ATM_ATR ATM/ATR Kinases DSB->ATM_ATR BRCA1 BRCA1 ATM_ATR->BRCA1 phosphorylates pBRCA1 Phosphorylated BRCA1 BRCA1->pBRCA1 BRCT BRCT Domain pBRCA1->BRCT Repair_Complex DNA Repair Complex BRCT->Repair_Complex recruits This compound This compound This compound->BRCT inhibits HR Homologous Recombination Repair_Complex->HR Cell_Cycle_Arrest Cell Cycle Arrest Repair_Complex->Cell_Cycle_Arrest HR->DSB repairs Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Resistance_Mechanisms cluster_1 Potential Resistance Mechanisms Bractoppin_Treatment This compound Treatment Mutation BRCA1 BRCT Mutation Bractoppin_Treatment->Mutation can lead to Splicing Alternative Splicing (Loss of BRCT) Bractoppin_Treatment->Splicing can lead to Upregulation_NHEJ Upregulation of NHEJ Bractoppin_Treatment->Upregulation_NHEJ can lead to Fork_Protection Replication Fork Protection Bractoppin_Treatment->Fork_Protection can lead to Drug_Efflux Increased Drug Efflux Bractoppin_Treatment->Drug_Efflux can lead to BRCA1_Reactivation BRCA1 Reactivation Bractoppin_Treatment->BRCA1_Reactivation can lead to Experimental_Workflow cluster_2 Experimental Assays cluster_3 Data Analysis cluster_4 Investigate Resistance Start Start: Cancer Cell Lines Treatment Treat with this compound Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IF Immunofluorescence (BRCA1 Foci) Treatment->IF FACS Flow Cytometry (Cell Cycle) Treatment->FACS IC50 Determine IC50 MTT->IC50 Foci_Quant Quantify Foci Formation IF->Foci_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution FACS->Cell_Cycle_Dist Sequencing Sequence BRCA1 Gene IC50->Sequencing informs qRT_PCR qRT-PCR for Splice Variants IC50->qRT_PCR informs Western_Blot Western Blot for Repair Proteins IC50->Western_Blot informs Foci_Quant->Sequencing informs Foci_Quant->qRT_PCR informs Foci_Quant->Western_Blot informs Cell_Cycle_Dist->Sequencing informs Cell_Cycle_Dist->qRT_PCR informs Cell_Cycle_Dist->Western_Blot informs

References

Validating the Synergistic Effects of Bractoppin with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the synergistic potential of Bractoppin, a small molecule inhibitor of the BRCA1 C-terminal (BRCT) domain, when used in combination with conventional chemotherapy agents. By inhibiting the DNA damage repair (DDR) pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapies, offering a promising avenue for combination therapy. This guide outlines the key experimental approaches, data presentation formats, and underlying biological pathways relevant to validating this synergy.

Data Presentation: Quantifying Synergy

The synergistic effect of this compound with chemotherapy can be quantified using various in vitro and in vivo models. The following tables illustrate how to present such data, comparing the efficacy of monotherapy versus combination therapy. Note: The following data is illustrative to demonstrate the format and potential outcomes of synergy studies, as specific experimental data for this compound in combination with these chemotherapy agents is not yet publicly available.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in Ovarian Cancer Cells (A2780)

TreatmentConcentration (µM)Cell Viability (%)Combination Index (CI)
This compound1085 ± 4.2-
Cisplatin570 ± 5.1-
This compound + Cisplatin10 + 540 ± 3.5< 1 (Synergistic)
This compound2072 ± 3.8-
Cisplatin1055 ± 4.9-
This compound + Cisplatin20 + 1025 ± 2.9< 1 (Synergistic)

Table 2: In Vivo Tumor Growth Inhibition of this compound with Doxorubicin in a Breast Cancer Xenograft Model

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1500 ± 1500
This compound201200 ± 12020
Doxorubicin2900 ± 10040
This compound + Doxorubicin20 + 2300 ± 5080

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergistic effects. Below are protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound and chemotherapy agents, alone and in combination.

  • Cell Seeding: Plate cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapy agent (e.g., Cisplatin), and their combination. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Drug Treatment: After 24 hours, treat the cells with this compound, a chemotherapy agent, or the combination for a defined period (e.g., 24 hours).

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet, then rinse with water.

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of ≥50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231 breast cancer cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Randomize mice into treatment groups (Vehicle, this compound alone, chemotherapy alone, combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare the mean tumor volumes between treatment groups to determine the extent of tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed synergistic mechanism of this compound and a DNA-damaging chemotherapy agent.

Synergy_Pathway cluster_0 Chemotherapy Action cluster_1 DNA Damage Response (DDR) cluster_2 This compound Action cluster_3 Cellular Outcome Chemo_Agent Chemotherapy Agent (e.g., Cisplatin) DNA_Damage DNA Double-Strand Breaks (DSBs) Chemo_Agent->DNA_Damage ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR BRCA1_Complex BRCA1-Abraxas-BRCC36 Complex ATM_ATR->BRCA1_Complex Phosphorylation Cell_Cycle_Arrest G2/M Checkpoint Arrest ATM_ATR->Cell_Cycle_Arrest HR_Repair Homologous Recombination (HR) Repair BRCA1_Complex->HR_Repair Apoptosis Enhanced Cell Death (Apoptosis) HR_Repair->Apoptosis Inhibition of Repair Cell_Cycle_Arrest->Apoptosis Checkpoint Failure This compound This compound This compound->BRCA1_Complex Inhibits BRCT domain Experimental_Workflow Start Hypothesis: This compound synergizes with chemotherapy In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Clonogenic_Assay Clonogenic Survival Assay In_Vitro->Clonogenic_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Clonogenic_Assay->Data_Analysis In_Vivo In Vivo Studies Xenograft_Model Tumor Xenograft Model In_Vivo->Xenograft_Model Xenograft_Model->Data_Analysis Data_Analysis->In_Vivo If synergistic Conclusion Conclusion on Synergy Data_Analysis->Conclusion

A Comparative Analysis of Bractoppin and Other DNA Repair Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. In cancer, these pathways are often dysregulated, presenting a therapeutic vulnerability. Inhibitors of DNA repair proteins have emerged as a promising class of anti-cancer agents, with the ability to selectively kill cancer cells, often in a synthetic lethal manner. This guide provides a side-by-side comparison of Bractoppin, a novel inhibitor of the BRCA1 C-terminal (BRCT) domain, with other key classes of DNA repair inhibitors, including PARP, ATR, ATM, and DNA-PK inhibitors.

Introduction to DNA Repair Inhibitors

The DNA damage response is a coordinated network of pathways that detect and repair DNA lesions, thereby maintaining genomic stability.[1] Key nodes in this network include proteins that sense DNA damage, signal its presence, and mediate its repair. Cancer cells frequently harbor defects in DDR pathways, making them reliant on the remaining intact pathways for survival.[1] Targeting these remaining pathways with small molecule inhibitors can lead to the accumulation of lethal DNA damage specifically in cancer cells.[2][3] This concept of synthetic lethality has been clinically validated with the success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with mutations in the BRCA1 or BRCA2 genes.[2][3][4]

Beyond PARP inhibitors, several other classes of DNA repair inhibitors are in various stages of preclinical and clinical development, each targeting a distinct component of the DDR network. This guide will focus on a comparative analysis of:

  • This compound: A first-in-class inhibitor of the BRCA1 tandem BRCT (tBRCT) domain, which is crucial for the recruitment of BRCA1 to sites of DNA damage.[5][6][7]

  • PARP Inhibitors (Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib): These inhibitors target PARP enzymes, which are key for the repair of single-strand DNA breaks.[4][8][9]

  • ATR Inhibitors (Ceralasertib, Berzosertib): These molecules inhibit the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central regulator of the response to replication stress and DNA damage.[10][11]

  • ATM Inhibitors (AZD0156, KU-60019): These compounds target the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor and transducer of DNA double-strand breaks.[12][13]

  • DNA-PK Inhibitors (AZD7648, M3814): These inhibitors block the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway for double-strand break repair.[14][15]

Comparative Data on Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other DNA repair inhibitors across various cancer cell lines. These values represent the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell viability, enzyme activity) by 50% and are a key measure of a drug's potency.

Table 1: this compound - Inhibition of BRCA1 tBRCT Interaction
CompoundAssay TypeTargetIC50 (µM)Reference
This compoundIn vitro binding assayBRCA1 tBRCT0.074[16]
Table 2: PARP Inhibitors - Cellular IC50 Values (µM)
InhibitorBreast Cancer Cell LinesOvarian Cancer Cell LinesProstate Cancer Cell LinesOther Cancer Cell LinesReferences
Olaparib MDA-MB-436: 0.001HCC1937: 0.004MDA-MB-231: 9.8MCF7: 10.5SKOV-3: 17.6OV-90: 15TOV-21G: 150LNCaP: 10.2C4-2B: 1.5DU145: 11.2HCT116 (Colorectal): 2.8HCT15 (Colorectal): 4.7SW480 (Colorectal): 12.4[1][17][18][19][20]
Rucaparib MDA-MB-436: 0.008HCC1937: 0.015MDA-MB-231: >20MCF7: >20COLO704: 2.5A2780: 4.8Kuramochi: 0.084--[21][22][23]
Niraparib MDA-MB-231: ~20MDA-MB-468: <10BT474: ~13---[1]
Talazoparib MDA-MB-436: 0.0002HCC1937: 0.0003MDA-MB-231: 0.48MCF7: 1.1SKBR3: 0.04JIMT1: 0.002--NCI-H146 (SCLC): 0.00435NCI-H1618 (SCLC): 0.67[1][24]
Veliparib MDA-MB-436: 0.012HCC1937: 0.2MDA-MB-231: >20MCF7: >20ES-2: 38TOV-21G: 78SKOV-3: 82OV-90: 35-Ishikawa (Endometrial): 133.5[1][2][3][12][17]
Table 3: ATR, ATM, and DNA-PK Inhibitors - Cellular IC50 Values (µM)
Inhibitor ClassInhibitorCancer Cell LineIC50 (µM)References
ATR Ceralasertib (AZD6738)H460 (Lung)1.05[10]
H23 (Lung)2.38[10]
Breast Cancer Cell Lines0.3 - >1[8]
Berzosertib (VE-822)HT29 (Colon)0.019[2][5]
Cal-27 (Head & Neck)0.285[3]
FaDu (Head & Neck)0.252[3]
ATM AZD0156Colorectal Cancer Cell Lines0.05 - 0.1 (used concentration)[6]
KU-60019U87 (Glioblastoma)Radiosensitization at 1-10[25]
DNA-PK AZD7648A549 (Lung)0.091 (cellular IC50)[13]
HCT-116, A549, FaDu, SiHaSensitization at 1[26]
M3814 (Nedisertib)-0.046 (enzymatic IC50)[27]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and other DNA repair inhibitors.

DNA_Damage_Response_Inhibitors cluster_this compound This compound cluster_PARP_Inhibitors PARP Inhibitors cluster_ATR_Inhibitors ATR Inhibitors cluster_ATM_Inhibitors ATM Inhibitors cluster_DNAPK_Inhibitors DNA-PK Inhibitors This compound This compound BRCA1_tBRCT BRCA1 tBRCT This compound->BRCA1_tBRCT inhibits BRCA1_recruitment BRCA1 Recruitment to DNA Damage BRCA1_tBRCT->BRCA1_recruitment mediates Phospho_proteins Phosphorylated Substrates (e.g., BACH1, CtIP) Phospho_proteins->BRCA1_tBRCT binds HR_Repair Homologous Recombination Repair BRCA1_recruitment->HR_Repair initiates PARPi Olaparib, Rucaparib, Niraparib, Talazoparib, Veliparib PARP1_2 PARP1/2 PARPi->PARP1_2 inhibit PARP_trapping PARP Trapping PARPi->PARP_trapping induce BER Base Excision Repair (BER) PARP1_2->BER mediates SSB Single-Strand Break (SSB) SSB->PARP1_2 activates Replication_Fork_Collapse Replication Fork Collapse & DSB PARP_trapping->Replication_Fork_Collapse leads to ATRi Ceralasertib, Berzosertib ATR ATR ATRi->ATR inhibit CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest induces Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization promotes Replication_Stress Replication Stress Replication_Stress->ATR activates ATMi AZD0156, KU-60019 ATM ATM ATMi->ATM inhibit CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 activates DSB Double-Strand Break (DSB) DSB->ATM activates Cell_Cycle_Arrest_ATM Cell Cycle Arrest (G1/S) p53->Cell_Cycle_Arrest_ATM induces DNAPKi AZD7648, M3814 DNA_PKcs DNA-PKcs DNAPKi->DNA_PKcs inhibit NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ catalyzes Ku70_80 Ku70/80 Ku70_80->DNA_PKcs recruits DSB_NHEJ Double-Strand Break (DSB) DSB_NHEJ->Ku70_80 binds Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of inhibitor A->B C 3. Incubate for 24-72 hours B->C D 4. Add viability reagent (e.g., MTT, resazurin) C->D E 5. Measure absorbance or fluorescence D->E F 6. Calculate IC50 values E->F Foci_Formation_Workflow cluster_workflow BRCA1 Foci Formation Assay Workflow A 1. Seed cells on coverslips B 2. Treat with inhibitor and/or induce DNA damage (e.g., irradiation) A->B C 3. Fix and permeabilize cells B->C D 4. Incubate with primary antibody (e.g., anti-BRCA1) C->D E 5. Incubate with fluorescent secondary antibody D->E F 6. Counterstain nuclei (e.g., DAPI) E->F G 7. Image using fluorescence microscopy F->G H 8. Quantify foci per nucleus G->H PARP_Trapping_Workflow cluster_workflow PARP Trapping Assay Workflow (Chromatin Fractionation) A 1. Treat cells with PARP inhibitor B 2. Lyse cells and separate into cytoplasmic and nuclear fractions A->B C 3. Isolate chromatin-bound proteins from nuclear fraction B->C D 4. Perform Western blot with anti-PARP1 antibody C->D E 5. Quantify the amount of chromatin-bound PARP1 D->E

References

Safety Operating Guide

Proper Disposal of Bractoppin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Bractoppin, a drug-like inhibitor of the human BRCA1 tandem (t)BRCT domain.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Chemical and Physical Properties

A summary of this compound's relevant quantitative data is presented below. This information is essential for a comprehensive understanding of its characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C25H23FN4O[3]
Molecular Weight 414.47 g/mol [3]
CAS Number 2290527-07-8[3]
Appearance Solid[4]
Melting Point 253.2 - 253.4°C[4]
Boiling Point 757°C at 760 mmHg[4]
Solubility in DMSO 83 mg/mL (200.25 mM)[2][5]
Solubility in Ethanol 83 mg/mL (200.25 mM)[5]
Water Solubility Insoluble[5]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4) : Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Safety goggles with side-shields[3][4]

  • Protective gloves[3][4]

  • Impervious clothing[3][4]

  • A suitable respirator, especially when handling the solid form to avoid dust inhalation.[3][4]

Ensure adequate ventilation and have an accessible safety shower and eye wash station in the immediate work area.[3][4]

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the safe disposal of this compound waste. Note: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Segregation

Proper segregation of waste at the source is critical. This compound waste should be categorized as follows:

  • Solid this compound Waste: Includes expired or unused pure this compound, and lab materials heavily contaminated with solid this compound (e.g., weighing boats, contaminated spatulas).

  • Liquid this compound Waste: Includes solutions containing this compound, such as stock solutions or experimental media. Given its insolubility in water, organic solvents like DMSO and ethanol are likely used.[2][5] These solvent wastes are considered hazardous.

  • Contaminated Labware: Includes items with trace amounts of this compound contamination, such as pipette tips, centrifuge tubes, and gloves.

Step 2: Containerization and Labeling

  • Solid and Liquid Waste:

    • Collect solid and liquid this compound waste in separate, designated hazardous waste containers that are chemically compatible with the waste being collected (e.g., a polyethylene container for organic solvent waste).

    • The container must be in good condition and have a secure, leak-proof lid.

    • Label the container clearly with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The specific solvent(s) if it is a liquid waste (e.g., "this compound in DMSO").

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Contaminated Labware:

    • Dispose of contaminated disposable labware in a designated "Chemical Waste" container or as directed by your institution's EHS.

Step 3: Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from drains and incompatible materials.[3] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Keep containers closed except when adding waste.

Step 4: Disposal

  • Never dispose of this compound waste down the drain or in the regular trash.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.

  • Follow all institutional procedures for scheduling a waste pickup.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available as disposal is a regulated safety procedure rather than a research experiment. The appropriate disposal method is determined by the chemical's hazardous properties and regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Bractoppin_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_disposal Final Disposal Generate_Waste This compound Waste Generated Characterize_Waste Characterize Waste Generate_Waste->Characterize_Waste Solid_Waste Solid this compound Waste Characterize_Waste->Solid_Waste Solid Liquid_Waste Liquid this compound Waste Characterize_Waste->Liquid_Waste Liquid Contaminated_Labware Contaminated Labware Characterize_Waste->Contaminated_Labware Trace Contamination Label_Solid Label as Hazardous Solid Waste Solid_Waste->Label_Solid Label_Liquid Label as Hazardous Liquid Waste Liquid_Waste->Label_Liquid Label_Labware Dispose in Labeled Chemical Waste Container Contaminated_Labware->Label_Labware Store_Securely Store in Designated Secure Area Label_Solid->Store_Securely Label_Liquid->Store_Securely Label_Labware->Store_Securely Arrange_Pickup Arrange Pickup by Licensed Disposal Service Store_Securely->Arrange_Pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bractoppin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Bractoppin. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective inhibitor of the human BRCA1 tandem(t) BRCT domain and requires careful handling due to its potential health hazards.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Protective glovesChemical-resistant nitrile or latex gloves. Double-gloving is recommended if there is a potential for splashing.[3]
Eye and Face Protection Safety goggles with side-shieldsMust be worn at all times to protect from splashes.[2] A face shield should be used in addition to goggles when there is a high risk of splashing.[3]
Skin and Body Protection Protective clothingA lab coat or gown that is resistant to permeability by hazardous drugs.[2][4] Ensure full-length pants and closed-toe shoes are worn.[5]
Respiratory Protection Suitable respiratorUse in poorly ventilated areas or when generating dust or aerosols.[2][3]
Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
  • The container should be tightly closed and clearly labeled.

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to avoid inhalation of dust.[2]
  • Ensure adequate ventilation and have an accessible safety shower and eye wash station.[2]
  • Before handling, don all required PPE as specified in the table above.
  • When weighing or transferring the powder, use caution to prevent aerosol formation.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an absorbent material.
  • Clean the spill area thoroughly with a suitable decontamination solution.
  • Collect all contaminated materials in a sealed container for proper disposal.

4. First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing.
  • If in eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2]
  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[2]
  • If swallowed: Rinse mouth. Do NOT induce vomiting.[2] Call a physician.[2]

Disposal Plan

All waste contaminated with this compound, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.

  • Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it with regular laboratory trash.

Experimental Protocol: Donning and Doffing of PPE for this compound Handling

Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) Personal Protective Equipment to prevent contamination and exposure when working with this compound.

Materials:

  • Chemical-resistant gloves (inner and outer pair)

  • Safety goggles with side shields

  • Face shield

  • Permeability-resistant lab coat or gown

  • Suitable respirator (if required by risk assessment)

Procedure:

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Respirator (if applicable): If a respirator is required, perform a seal check.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if splashing is a risk.

  • Gloves: Don the first pair of gloves (inner). Tuck the cuffs of the gown into the gloves. Don the second pair of gloves (outer) over the first, extending the cuff over the sleeve of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and peel it away from the body, turning it inside out to contain any contamination. Dispose of it in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and then the goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Respirator (if applicable): Remove the respirator from behind the head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow Visualizations

Bractoppin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace in Fume Hood a->b c Weigh/Transfer this compound b->c d Perform Experiment c->d e Decontaminate Workspace d->e f Dispose of Waste e->f g Doff PPE f->g

Caption: this compound Handling and Disposal Workflow.

Spill_Response_Plan spill This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain clean Clean & Decontaminate Area contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Report Incident to Safety Officer dispose->report

Caption: this compound Spill Response Plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bractoppin
Reactant of Route 2
Reactant of Route 2
Bractoppin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.